3-(Methylsulfonyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S2/c1-9(6,7)5-2-3-8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBIAEVWEMNPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289992 | |
| Record name | 3-(Methylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38695-58-8 | |
| Record name | NSC66009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylsulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Methylsulfonyl)thiophene: Properties, Synthesis, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylsulfonyl)thiophene is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. It belongs to the thiophene family, a class of sulfur-containing five-membered aromatic rings that are considered "privileged scaffolds" in drug design. The thiophene nucleus is a common bioisosteric replacement for a benzene ring, often maintaining or improving biological activity while modifying physicochemical properties.[1][2] The incorporation of a methylsulfonyl (-SO2CH3) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, further enhances the chemical versatility and pharmacological potential of the thiophene core.[3]
This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, a robust and validated synthesis protocol, spectroscopic characterization, chemical reactivity, and its strategic application in the field of drug discovery and development.
Core Molecular Properties
The fundamental characteristics of this compound are summarized below. The presence of the sulfone group significantly alters the electronic nature of the thiophene ring compared to its simple alkylated counterparts.[4][5]
| Property | Data | Source |
| Molecular Formula | C5H6O2S2 | Calculated |
| Molecular Weight | 162.22 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| CAS Number | 38695-58-8 | [6] |
| Canonical SMILES | CS(=O)(=O)C1=CSC=C1 | [6] |
| InChI Key | PWBIAEVWEMNPLY-UHFFFAOYSA-N | [6] |
The structure consists of a planar, aromatic thiophene ring substituted at the 3-position.[1] The methylsulfonyl group acts as a strong resonance and inductive electron-withdrawing group, which decreases the electron density of the aromatic π-system. This electronic perturbation is the primary determinant of the molecule's chemical reactivity.
Synthesis and Manufacturing
From a strategic perspective, the most reliable and industrially scalable synthesis of this compound involves the oxidation of its corresponding thioether precursor, 3-(methylthio)thiophene. This approach leverages a readily available starting material and a high-yielding, well-understood chemical transformation.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key bond disconnection, tracing the target sulfone back to the simpler thioether. This is a classic Functional Group Interconversion (FGI).
Caption: Retrosynthetic analysis of this compound.
Recommended Protocol: Oxidation of 3-(Methylsulfanyl)thiophene
This protocol describes a self-validating system for the synthesis and purification of the target compound, ensuring high purity and confirmation of structure.
Materials:
-
3-(Methylthio)thiophene (1.0 eq) [CAS: 20731-74-2][8]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel (200-300 mesh)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve 3-(methylthio)thiophene (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Causality Insight: Using >2.0 equivalents of m-CPBA ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the desired sulfone. Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Upon completion, cool the mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated Na2SO3 solution until a starch-iodide paper test is negative. Then, add saturated NaHCO3 solution to neutralize the by-product, m-chlorobenzoic acid, until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 (2x), water (1x), and brine (1x).
-
Self-Validation: The multiple washes ensure the removal of all acidic by-products and inorganic salts, which is crucial for obtaining a clean product and preventing issues during solvent evaporation and chromatography.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.[9] The expected data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Three distinct signals in the aromatic region (~7.3-8.0 ppm) corresponding to the three thiophene protons, and a sharp singlet for the methyl group (~3.1-3.3 ppm) shifted downfield due to the adjacent sulfone.[10][11] |
| ¹³C NMR | Four signals in the aromatic region and one signal for the methyl carbon. The carbon attached to the sulfone group will be significantly shifted. |
| IR Spectroscopy | Strong, characteristic absorption bands for the sulfone S=O asymmetric (~1320 cm⁻¹) and symmetric (~1150 cm⁻¹) stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162. A prominent fragment corresponding to the loss of the methyl group (M-15) or the entire methylsulfonyl group (M-79) may be observed.[7] |
Chemical Reactivity and Synthetic Utility
The methylsulfonyl group profoundly influences the reactivity of the thiophene ring, transforming it from an electron-rich heterocycle into an electron-deficient one.[5]
Electrophilic Aromatic Substitution
The strong deactivating nature of the sulfone group makes electrophilic aromatic substitution (e.g., nitration, halogenation) significantly more difficult compared to unsubstituted thiophene. If forced, substitution is directed to the C5 position, which is meta to the deactivating group.
Nucleophilic Aromatic Substitution (SNAr)
The key synthetic value of this compound lies in its activation towards nucleophilic aromatic substitution (SNAr). The sulfone group strongly stabilizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of a suitable leaving group at the C2 position. This pathway is invaluable for constructing more complex molecular architectures.
Caption: General workflow for SNAr reactions on the thiophene sulfone scaffold.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest to medicinal chemists for several strategic reasons:
-
Scaffold Hopping and Bioisosterism: The thiophene sulfone core can serve as a bioisostere for other aromatic systems like nitrobenzene or benzonitrile, allowing chemists to modulate properties such as solubility, metabolic stability, and target engagement.[1]
-
Modulation of Physicochemical Properties: The sulfone group is a strong hydrogen bond acceptor and increases the polarity of a molecule, which can be used to tune pharmacokinetic properties (ADME).[3]
-
Structural Anchor: The defined geometry and electronic nature of the scaffold provide a rigid anchor for orienting other pharmacophoric groups towards a biological target. Thiophene-based molecules have found applications across a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][12]
-
Metabolic Considerations: A critical aspect for drug development professionals is the metabolic fate of thiophene-containing compounds. Metabolism can sometimes lead to the formation of reactive thiophene-S-oxides, which can be implicated in toxicity. Understanding the metabolic profile of any new thiophene-based drug candidate is therefore a mandatory step in preclinical safety assessment.
Conclusion
This compound is more than a simple chemical; it is a strategically valuable building block for modern chemical and pharmaceutical research. Its well-defined molecular properties, accessible synthesis, and unique electronic reactivity make it an enabling tool for the creation of novel compounds. For researchers in drug development, the thiophene sulfone moiety offers a powerful method to fine-tune molecular properties and explore new chemical space, paving the way for the next generation of therapeutics.
References
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylthio)thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
PubMed Central. (2017). Tuning the polarity of charge carriers using electron deficient thiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Retrieved from [Link]
-
MDPI. (2024). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]
-
American Chemical Society. (2016). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2008). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 3-methyl-2-[(3-methyl-2-thienyl)methyl]thiophene. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 5. Tuning the polarity of charge carriers using electron deficient thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]
- 12. cognizancejournal.com [cognizancejournal.com]
The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Thiophene in Drug Discovery
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable versatility and drug-like properties have cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and eliciting a wide spectrum of pharmacological responses.[2] The thiophene ring is a bioisostere of the benzene ring, meaning they share similar physicochemical properties, which allows for its substitution in established drug molecules to modulate potency, selectivity, and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of thiophene derivatives, encompassing their synthesis, diverse pharmacological activities, and clinical significance, tailored for professionals engaged in the art and science of drug discovery.
The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs, with 26 such drugs on the market for a variety of conditions.[2] In the last decade alone, approximately seven new drugs containing a thiophene ring have received FDA approval, ranking this scaffold fourth in terms of frequency in newly approved small molecule drugs.[2][4] These drugs span a wide range of therapeutic areas, including cardiovascular diseases, inflammation, neurological disorders, cancer, and infectious diseases, highlighting the broad applicability of this versatile heterocycle.[2]
Synthetic Strategies for Accessing Thiophene Derivatives: From Classical Reactions to Modern Innovations
The construction of the thiophene ring is a mature field of organic synthesis, with a rich history of named reactions and a continuous drive for innovation. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes
Historically, the Paal-Knorr thiophene synthesis has been a workhorse for the preparation of thiophenes. This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1] While effective, this method can sometimes lead to the formation of furan byproducts due to the dehydrating nature of the reagents.[1]
Another cornerstone of thiophene synthesis is the Gewald aminothiophene synthesis . This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde, a cyano-activated methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to afford highly functionalized 2-aminothiophenes.[5][6] These 2-aminothiophenes are valuable intermediates for the synthesis of a wide array of more complex derivatives.[5]
Modern Synthetic Methodologies
Contemporary synthetic chemistry has introduced milder and more efficient methods for thiophene ring construction. These approaches often prioritize atom economy and functional group tolerance. For instance, metal-free synthetic strategies have gained traction, utilizing reagents like potassium sulfide or elemental sulfur under controlled conditions to minimize metal contamination.[2] Common starting materials for these modern approaches include cyclopropyl derivatives and buta-1-enes.[2]
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have also become indispensable tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide variety of substituents at specific positions.[7]
Below is a generalized workflow for the synthesis of a substituted thiophene derivative, illustrating a common synthetic strategy.
Caption: Generalized workflow for thiophene synthesis.
A Spectrum of Pharmacological Activities: Thiophene Derivatives in Action
The thiophene nucleus is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities.[8] This section will delve into some of the most significant therapeutic areas where thiophene-containing compounds have made a substantial impact.
Anti-inflammatory Agents
Thiophene derivatives are well-represented among anti-inflammatory drugs.[8] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, including Tinoridine , Tiaprofenic acid , and Tenidap .[8][9] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8][9] Zileuton , another thiophene-containing anti-inflammatory drug, acts via a different mechanism, inhibiting the 5-lipoxygenase (5-LOX) enzyme.[8][9] The aromaticity and lipophilicity of the thiophene ring are thought to enhance the membrane permeability of these drugs, contributing to their efficacy.[2]
Anticancer Agents
The quest for novel anticancer therapeutics has led to the exploration of numerous thiophene derivatives.[5] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[2] For instance, some thiophene derivatives act as kinase inhibitors, while others modulate apoptotic pathways.[2] The planar nature of the thiophene ring can facilitate favorable interactions with the active sites of target proteins.[2] Two notable FDA-approved anticancer drugs containing a thiophene moiety are Raltitrexed and Relugolix .[2]
Antimicrobial Agents
Thiophene derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[3][10] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[10] Several synthetic strategies have been employed to generate libraries of thiophene-based compounds for antimicrobial screening.[3][10] Cefoxitin and Tioconazole are examples of FDA-approved antimicrobial and antifungal drugs, respectively, that incorporate a thiophene scaffold.[2]
Neurological and CNS Disorders
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. The lipophilic character of the thiophene ring often contributes to the BBB penetration of its derivatives.[2] Consequently, thiophene-containing compounds have been developed for a variety of neurological conditions.[2] For example, there are approved drugs for Parkinson's disease, psychosis, epilepsy, and anxiety that feature a thiophene core.[2]
The following diagram illustrates a simplified signaling pathway that can be targeted by thiophene derivatives in the context of inflammation.
Caption: Inhibition of inflammatory pathways by thiophene drugs.
Case Studies: FDA-Approved Drugs Highlighting the Success of the Thiophene Scaffold
The clinical and commercial success of several thiophene-containing drugs provides compelling evidence of the value of this heterocyclic core.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Clopidogrel | Cardiovascular | P2Y₁₂ platelet inhibitor |
| Prasugrel | Cardiovascular | P2Y₁₂ platelet inhibitor |
| Tiotropium | Respiratory (COPD) | Muscarinic receptor antagonist |
| Olanzapine | Antipsychotic | Dopamine and serotonin receptor antagonist |
| Dorzolamide | Glaucoma | Carbonic anhydrase inhibitor |
| Raltitrexed | Anticancer | Thymidylate synthase inhibitor |
| Cefoxitin | Antibacterial | Cell wall synthesis inhibitor |
| Suprofen | Anti-inflammatory | COX inhibitor |
This table provides a selection of FDA-approved drugs containing a thiophene moiety and is not exhaustive.[2][11]
Clopidogrel and Prasugrel are blockbuster antiplatelet agents used to prevent heart attacks and strokes.[2] Their thiophene ring is crucial for their metabolic activation to the active thiol metabolite that irreversibly inhibits the P2Y₁₂ receptor on platelets.
Tiotropium is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[2] The thiophene rings in its structure contribute to its high affinity and selectivity for muscarinic receptors.
Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[2] The thienobenzodiazepine core of olanzapine is responsible for its unique receptor binding profile, which includes antagonism of dopamine and serotonin receptors.
Key Experimental Protocols: A Practical Guide for the Bench Scientist
To provide a practical context to the preceding discussions, this section outlines a representative synthetic protocol and a common biological assay.
Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
Objective: To synthesize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Materials:
-
3-Methyl-2-butanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of morpholine to the mixture and stir at room temperature for 30 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a thiophene derivative against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized thiophene derivative
-
Bacterial strain (S. aureus)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plate
-
Standard antibiotic (e.g., Ampicillin) for positive control
-
Solvent for the compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its concentration to a standardized value (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationships (SAR): Guiding Principles for Rational Drug Design
The systematic modification of the thiophene scaffold and its substituents has led to the elucidation of key structure-activity relationships (SAR) that guide the rational design of more potent and selective drug candidates.
For example, in a series of thiophene-based anticancer agents, the nature and position of substituents on the thiophene ring can significantly impact their activity. The following diagram illustrates a hypothetical SAR for a generic thiophene scaffold.
Caption: Hypothetical SAR for a thiophene scaffold.
Conclusion and Future Perspectives
The thiophene ring continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued prominence in drug discovery programs. Future research will likely focus on the development of novel and more efficient synthetic methodologies for the construction and functionalization of thiophene derivatives. Furthermore, the application of computational drug design techniques will undoubtedly accelerate the discovery of new thiophene-based therapeutics with improved efficacy, selectivity, and safety profiles. As our understanding of disease biology deepens, the privileged thiophene scaffold will undoubtedly play a central role in the development of the next generation of innovative medicines.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]
- Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved from [Link]
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). ACS Publications. Retrieved from [Link]
-
Structures of important thiophene-based drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Retrieved from [Link]
-
Therapeutic importance of synthetic thiophene. (2016). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Creative Research Thoughts. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. journalwjarr.com [journalwjarr.com]
Introduction: The Ascendance of a Privileged Heterocyclic Building Block
An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3-(Methylsulfonyl)thiophene
Thiophene, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science, recognized for its unique electronic characteristics and its role as a bioisostere for phenyl rings.[1][2] When substituted at the 3-position with a powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) group, its chemical personality is profoundly transformed. This compound emerges not merely as another thiophene derivative, but as a highly activated and versatile synthon. The potent inductive and resonance effects of the sulfonyl group deactivate the thiophene ring towards classical electrophilic attack while simultaneously priming it for nucleophilic substitution and facilitating regioselective metal-catalyzed cross-coupling reactions.
This guide offers an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will dissect its core electronic properties, provide validated protocols for its synthesis and key transformations, and illuminate the causality behind its distinct reactivity patterns. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively leverage this powerful building block in the design and synthesis of novel functional molecules.
Core Synthesis: From Thioether to Sulfone
The most direct and widely adopted strategy for the synthesis of this compound is the oxidation of its thioether precursor, 3-(methylthio)thiophene. This transformation is reliable and scalable, relying on common and robust oxidizing agents. The choice of oxidant and reaction conditions allows for controlled conversion, preventing over-oxidation or degradation of the sensitive heterocyclic core.
The causality behind this choice is clear: the sulfur atom in the thioether is electron-rich and readily susceptible to oxidation. Mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium provide the necessary electrophilic oxygen source to convert the sulfide first to a sulfoxide and subsequently to the desired sulfone. Careful temperature control and stoichiometry are critical to ensure complete conversion and high purity.
Experimental Protocol: Oxidation of 3-(Methylthio)thiophene
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
3-(Methylthio)thiophene
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve 3-(methylthio)thiophene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Oxidant Addition: To the stirred, cooled solution, add m-CPBA (2.2 - 2.5 eq) portion-wise over 30 minutes. The slight excess ensures complete conversion of the intermediate sulfoxide to the sulfone. Self-Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and intermediate sulfoxide spots are no longer visible.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution until a test with starch-iodide paper indicates no remaining peroxide.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes m-chlorobenzoic acid and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Electronic Properties: A Tale of Two Effects
The reactivity of this compound is a direct consequence of the powerful electron-withdrawing nature of the methylsulfonyl group. This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the two oxygen atoms on the sulfonyl group pulls electron density away from the thiophene ring through the sulfur-carbon sigma bond. This effect is potent and significantly reduces the overall electron density of the aromatic system.
-
Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the ring's π-electrons onto the oxygen atoms. This delocalization further depletes electron density on the ring carbons, particularly at the ortho (C2, C4) and para (C5) positions relative to the substituent.
This profound electronic perturbation renders the thiophene ring "electron-deficient." Consequently, its reactivity is inverted compared to electron-rich heterocycles. It becomes highly resistant to electrophilic attack but is strongly activated for nucleophilic aromatic substitution.
Caption: Electronic influence of the methylsulfonyl group on the thiophene ring.
Quantitative Electronic Parameters
The electronic impact of substituents can be quantified. While specific Hammett constants for the 3-thienylsulfonyl group may vary by reaction, the values for the analogous phenylsulfonyl group provide a strong proxy, indicating its powerful electron-withdrawing capacity.
| Parameter | Description | Typical Value (for -SO₂CH₃) | Implication for Thiophene Ring |
| σ_meta_ | Hammett constant (Inductive) | ~ +0.65 | Strong inductive withdrawal |
| σ_para_ | Hammett constant (Resonance) | ~ +0.72 | Strong resonance withdrawal |
| Calculated Charge | Mulliken/ESP Charges | Positive (δ+) | Carbon atoms are electrophilic |
Reactivity and Key Transformations
The electron-deficient nature of this compound dictates its reaction pathways, favoring reactions that involve nucleophilic attack or proceed via organometallic intermediates.
Nucleophilic Aromatic Substitution (S_N_Ar)
This is a hallmark reaction for this substrate. The sulfonyl group strongly activates the ring, stabilizing the negative charge in the intermediate Meisenheimer complex, a critical step for the reaction to proceed.[3][4] A leaving group, typically a halide (e.g., Cl, Br), is required at an activated position (C2 or C5).
Causality of Mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon bearing the leaving group. This is the rate-determining step.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The electron-withdrawing sulfonyl group is crucial for stabilizing this intermediate by delocalizing the negative charge.[5]
-
Loss of Leaving Group: The aromaticity is restored by the expulsion of the leaving group.
Caption: Workflow for a Nucleophilic Aromatic Substitution (S_N_Ar) reaction.
This protocol is a representative example for the substitution of a halogen on the activated ring.
Materials:
-
2-Bromo-3-(methylsulfonyl)thiophene
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromo-3-(methylsulfonyl)thiophene (1.0 eq) and anhydrous DMF.
-
Reagent Addition: Add sodium methoxide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Self-Validation Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-3-(methylsulfonyl)thiophene.
Metal-Catalyzed Cross-Coupling Reactions
For building molecular complexity, metal-catalyzed cross-coupling is indispensable. Halogenated 3-(methylsulfonyl)thiophenes are excellent substrates for reactions like Suzuki, Stille, and Sonogashira couplings.[6][7] More recently, direct C-H activation/arylation has emerged as a powerful, atom-economical alternative that avoids the pre-functionalization step of halogenation.[8]
Causality of Choice (Direct C-H Arylation): The C-H bonds at the 2 and 5 positions of the thiophene ring are the most acidic and sterically accessible. Palladium catalysts, often in a high oxidation state, can coordinate to the thiophene and facilitate the cleavage of a C-H bond in a concerted metalation-deprotonation (CMD) pathway. The sulfonyl group's electronic influence aids in acidifying these protons, making the C-H activation step more facile.[8]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 3-Arylthiophenes
Abstract: The 3-arylthiophene scaffold is a privileged structural motif integral to numerous high-value molecules, from pharmaceuticals to organic electronic materials. Its synthesis, therefore, is of paramount importance to researchers in drug discovery and materials science. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, the cornerstone of modern synthetic strategies for accessing 3-arylthiophenes. We will dissect the mechanistic underpinnings of key methodologies, including Suzuki-Miyaura, Stille, and Direct C-H Arylation, and provide detailed, field-proven protocols. This document is designed to empower researchers to not only replicate these procedures but also to rationally troubleshoot and adapt them for novel applications.
The Strategic Importance of 3-Arylthiophenes
The fusion of a thiophene ring with an aryl group at the 3-position creates a unique electronic and structural architecture. This arrangement is frequently found in molecules designed to interact with biological systems and to function in advanced materials.
-
In Medicinal Chemistry: 3-Arylthiophene derivatives are key pharmacophores in a range of therapeutic agents. They are notably present in compounds developed as potent inhibitors of critical signaling proteins like VEGFR-2, which plays a crucial role in tumor angiogenesis (the formation of new blood vessels that tumors need to grow).[1] The thiophene core can act as a bioisostere for a phenyl ring, offering modulated physicochemical properties while maintaining biological activity.[2]
-
In Materials Science: The electron-rich nature of the thiophene ring, combined with the extended π-conjugation afforded by the aryl substituent, makes these compounds excellent building blocks for organic semiconductors.[3] These materials are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Given their value, the development of efficient, versatile, and regioselective synthetic routes to 3-arylthiophenes is a critical objective in modern organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for this purpose.[4]
Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] Understanding this cycle is essential for rational optimization of reaction conditions. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst reacting with an organic halide (or triflate), R-X. The palladium atom inserts itself into the R-X bond, oxidizing from Pd(0) to Pd(II) and forming a new organopalladium complex.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron or organotin compound), R'-M, transfers its organic group (R') to the Pd(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple to form the desired product, R-R'.[7] In this final step, the palladium is reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Core Methodologies and Protocols
We will now detail the most prevalent and effective palladium-catalyzed methods for synthesizing 3-arylthiophenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[8] The reaction couples a thienyl halide (typically 3-bromothiophene) with an arylboronic acid or ester.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is a direct source of the active catalyst.[8]
-
Ligand: Phosphine ligands (like triphenylphosphine, PPh₃) are crucial. They stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its reactivity to promote the desired catalytic steps.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl group to the palladium center.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
This protocol describes the coupling of 3-bromothiophene with 4-methylphenylboronic acid.
Materials & Reagents:
-
3-Bromothiophene
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer/hotplate
Step-by-Step Procedure:
-
Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Under a gentle flow of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of 3-bromothiophene).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(p-tolyl)thiophene.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Thiophene Source | 3-Bromothiophene | Commercially available electrophile. |
| Aryl Source | Arylboronic Acid | Stable, easy to handle, low toxicity. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pre-formed Pd(0) source, reliable. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid for transmetalation. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic system to dissolve organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidative degradation of the Pd(0) catalyst. |
| Table 1: Typical Reaction Parameters for Suzuki-Miyaura Synthesis of 3-Arylthiophenes. |
Stille Coupling
The Stille coupling is another powerful method that utilizes organostannanes (tin compounds) as the organometallic coupling partner.[9] While highly effective and tolerant of a vast array of functional groups, its application is often limited by the toxicity of the tin reagents and byproducts.[9][10]
Causality Behind Experimental Choices:
-
Organometallic Reagent: Arylstannanes (e.g., Aryl-SnBu₃) are used. The transfer rate of the organic group from tin to palladium is generally high.
-
Catalyst System: Similar to Suzuki coupling, a Pd(0) catalyst is used. Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ is a common and effective system.[11]
-
Solvent: Anhydrous, non-protic polar solvents like toluene or DMF are typically used, as the reaction is sensitive to water.
-
Additives: In some cases, lithium chloride (LiCl) is added to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.
This protocol provides a general framework for coupling a 3-halothiophene with an arylstannane.[11][12]
Materials & Reagents:
-
3-Halothiophene (e.g., 3-bromothiophene or 3-iodothiophene)
-
Aryl(tributyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous Toluene (distilled)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 3-halothiophene (1.0 eq) and the arylstannane (1.1 eq) in anhydrous toluene.
-
Catalyst Preparation: In a separate vessel, prepare the catalyst by mixing Pd₂(dba)₃ (0.01 eq, 1 mol%) and P(o-tol)₃ (0.04 eq, 4 mol%).
-
Reaction Initiation: Add the catalyst mixture to the Schlenk tube.
-
Degassing: Thoroughly degas the reaction mixture using the freeze-pump-thaw method (3 cycles) or by bubbling argon through the solution for 20-30 minutes.
-
Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through Celite.
-
Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Direct C-H Arylation
Direct C-H arylation represents a significant advance in cross-coupling chemistry, offering a more atom-economical and step-efficient pathway.[13] Instead of starting with a pre-functionalized halothiophene, this method activates a native C-H bond on the thiophene ring for coupling with an aryl halide.
Causality Behind Experimental Choices:
-
Regioselectivity Challenge: The primary challenge is controlling regioselectivity. The α-protons (C2 and C5) of thiophene are more acidic and sterically accessible than the β-protons (C3 and C4), making α-arylation the kinetically favored outcome.[14][15]
-
Achieving 3-Arylation: To achieve arylation at the C3 position, one must either start with a thiophene that is already substituted at the C2 and C5 positions, or use a directing group at the C2 position that guides the palladium catalyst to the C3-H bond.[16]
-
Mechanism: The key mechanistic step is often a Concerted Metalation-Deprotonation (CMD), where the C-H bond is broken with the assistance of a base or a carboxylate additive.[13][14]
-
Catalyst System: Systems often employ Pd(OAc)₂ as the catalyst, a phosphine ligand (or run phosphine-free), and a carboxylate additive like pivalic acid (PivOH). The base is typically K₂CO₃ or Cs₂CO₃.[17]
This protocol illustrates the arylation of a thiophene where the more reactive α-positions are blocked.
Materials & Reagents:
-
2,5-Dimethylthiophene
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Pivalic Acid (PivOH)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
Step-by-Step Procedure:
-
Setup: In an oven-dried reaction vial, combine the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), K₂CO₃ (2.0 eq), and a magnetic stir bar.
-
Reagent Addition: Add DMA as the solvent, followed by 2,5-dimethylthiophene (1.5 eq) and pivalic acid (0.3 eq).
-
Sealing and Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 120-140 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by GC-MS analysis of a small aliquot.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
| Parameter | Condition | Rationale |
| Thiophene Source | Thiophene with C-H bond | Avoids pre-functionalization (e.g., halogenation). |
| Aryl Source | Aryl Bromide or Iodide | Readily available electrophilic partner. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Common and effective Pd(II) precatalyst. |
| Ligand | Often phosphine-free or with bulky phosphines | Ligand choice is critical for reactivity and selectivity. |
| Additive | Pivalic Acid (PivOH) | Acts as a proton shuttle in the CMD mechanism.[13] |
| Base | K₂CO₃, Cs₂CO₃, KOAc | Essential for the deprotonation step. |
| Solvent | DMA, DMF, Toluene | High-boiling polar aprotic solvents are common. |
| Temperature | 100 - 150 °C | Higher temperatures are often needed for C-H activation. |
| Table 2: Typical Reaction Parameters for Direct C-H Arylation. |
General Experimental Workflow
A successful synthesis requires careful execution from start to finish. The following workflow diagram outlines the critical stages of a typical palladium-catalyzed cross-coupling reaction.
Sources
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. iris.unimore.it [iris.unimore.it]
- 14. researchgate.net [researchgate.net]
- 15. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 16. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
Application Notes and Protocols for the Functionalization of the Thiophene Ring at C2 and C5 Positions
Introduction: The Privileged Thiophene Scaffold in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold."[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The functionalization of the thiophene ring, particularly at the C2 and C5 positions, is of paramount importance as it allows for the precise tuning of a molecule's physicochemical and biological properties. These alpha-positions are the most reactive sites for electrophilic substitution and are readily amenable to a variety of synthetic transformations.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key methodologies for the selective functionalization of the thiophene ring at the C2 and C5 positions. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide robust, step-by-step protocols for their successful implementation.
I. Foundational Principles: Understanding Thiophene Reactivity
The regioselectivity of thiophene functionalization is dictated by the electronic nature of the ring. The sulfur atom, through the delocalization of its lone pair of electrons, enriches the ring with π-electrons, making it more susceptible to electrophilic attack than benzene.[5] Resonance theory and molecular orbital calculations both indicate that the highest electron density is located at the C2 and C5 positions, making them the primary sites for electrophilic substitution.[5][6]
II. Key Methodologies for C2 and C5 Functionalization
A multitude of synthetic strategies have been developed for the selective modification of the thiophene ring. This section will detail the most robust and widely employed methods.
A. Electrophilic Aromatic Substitution: The Classical Approach
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto the thiophene ring. Due to the high reactivity of the C2 and C5 positions, these reactions often proceed under milder conditions than those required for benzene.[5][7]
Causality Behind Experimental Choices: The choice of reagent and reaction conditions is critical to control selectivity and prevent over-reaction or decomposition of the starting material. For instance, direct halogenation can be vigorous; thus, milder halogenating agents or controlled conditions are often employed.
Protocol 1: Vilsmeier-Haack Formylation at the C2 Position
This reaction introduces a formyl group, a versatile synthetic handle, onto the thiophene ring.
-
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of thiophene (1 equivalent) in DCM at 0 °C, add DMF (1.2 equivalents).
-
Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-formylthiophene.
-
B. Lithiation and Electrophilic Quench: A Powerful and Versatile Tool
Deprotonation of the acidic C2 proton of thiophene with a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile, is a highly efficient and regioselective method for introducing a wide array of substituents.
Causality Behind Experimental Choices: The use of strong organolithium bases ensures complete and rapid deprotonation at the most acidic C-H bond (C2). The low reaction temperatures are crucial to prevent side reactions and decomposition of the lithiated intermediate.
Protocol 2: Synthesis of 2-Bromothiophene via Lithiation
-
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve thiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by distillation or column chromatography to obtain 2-bromothiophene.
-
C. Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules containing thiophene moieties. These methods offer excellent functional group tolerance and high regioselectivity.
1. Suzuki-Miyaura Coupling
The Suzuki coupling involves the reaction of a thienylboronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like homocoupling. The base is required to activate the boronic acid derivative for transmetalation.
Protocol 3: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).
-
Add K₂CO₃ (2 equivalents) dissolved in a minimal amount of water.
-
Add toluene as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield 2-phenylthiophene.
-
2. Stille Coupling
The Stille coupling pairs an organotin reagent with an organic halide, catalyzed by palladium.[8][9] It is known for its tolerance to a wide range of functional groups.[9]
Protocol 4: Stille Coupling of 2,5-Dibromothiophene with (Tributylstannyl)benzene
-
Materials:
-
2,5-Dibromothiophene
-
(Tributylstannyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of 2,5-dibromothiophene (1 equivalent) in anhydrous toluene, add (tributylstannyl)benzene (2.2 equivalents).
-
Add Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents).
-
Degas the mixture and heat to 110 °C under an inert atmosphere for 24 hours.
-
Cool to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography to obtain 2,5-diphenylthiophene.
-
3. Mizoroki-Heck Reaction
The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11]
Protocol 5: Heck Reaction of 2-Iodothiophene with Styrene
-
Materials:
-
2-Iodothiophene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine 2-iodothiophene (1 equivalent), styrene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and Et₃N (2 equivalents) in anhydrous DMF.
-
Degas the mixture and heat to 100 °C for 12 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield (E)-2-(2-phenylethenyl)thiophene.
-
D. Direct C-H Activation/Arylation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful and environmentally friendly method for thiophene functionalization, as it avoids the pre-functionalization of the thiophene ring.[12][13] Palladium catalysts are commonly used to selectively activate the C-H bonds at the C2 and C5 positions for coupling with aryl halides.[13][14]
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high regioselectivity and yield. Additives such as pivalic acid can act as proton shuttles, facilitating the C-H activation step.
Protocol 6: Palladium-Catalyzed Direct C5-Arylation of 2-Substituted Thiophene
-
Materials:
-
2-Acetylthiophene
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous dimethylacetamide (DMA)
-
-
Procedure:
-
In a microwave vial, combine 2-acetylthiophene (1 equivalent), 4-bromoanisole (1.2 equivalents), Pd(OAc)₂ (0.03 equivalents), K₂CO₃ (2 equivalents), and PivOH (0.3 equivalents).
-
Add anhydrous DMA.
-
Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one.
-
III. Visualization of Key Synthetic Transformations
Diagram 1: General Strategies for C2/C5 Thiophene Functionalization
Caption: Key pathways for the functionalization of the thiophene ring at the C2 and C5 positions.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
IV. Data Summary for Cross-Coupling Reactions
| Reaction Type | Typical Catalyst | Base | Solvent | Temperature (°C) | Key Advantages |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | Commercially available reagents, mild conditions |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | None required | Toluene, THF, DMF | 80-110 | Excellent functional group tolerance |
| Mizoroki-Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | Forms C-C bonds with alkenes |
| Direct C-H Arylation | Pd(OAc)₂, PdCl₂ | K₂CO₃, KOAc | DMA, Dioxane | 100-150 | Atom-economical, avoids pre-functionalization |
V. Applications in Drug Development
The strategic functionalization of the thiophene ring at the C2 and C5 positions is a cornerstone of modern drug discovery. This approach allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties. For instance, the antiplatelet agent Clopidogrel features a thiophene ring with substituents at both the C2 and C5 positions, which are crucial for its biological activity. Similarly, the antipsychotic drug Olanzapine incorporates a thienobenzodiazepine core, where the thiophene ring is fused and substituted, highlighting the importance of this scaffold in accessing complex molecular architectures with therapeutic value.[1]
VI. Conclusion
The functionalization of the thiophene ring at the C2 and C5 positions is a mature yet continually evolving field of synthetic organic chemistry. The methodologies outlined in this guide, from classical electrophilic substitutions to modern metal-catalyzed cross-couplings and direct C-H activations, provide a powerful toolkit for chemists in academia and industry. A thorough understanding of the underlying principles and careful optimization of reaction conditions are paramount to successfully harnessing the synthetic potential of the thiophene scaffold for the development of novel therapeutics and functional materials.
References
-
Dubey, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (2021). Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Wang, Y., et al. (2023). Catalytic asymmetric functionalization and dearomatization of thiophenes. Nature Communications. Available at: [Link]
-
Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Dubey, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
-
Singh, R. P. (2024). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. Available at: [Link]
-
Barbera, K., et al. (2013). Palladium-catalysed direct regioselective C5-arylation of a thiophene bearing a cyclopropyl ketone group at C2. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
-
Verrier, C., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
-
de Souza, T. B., et al. (2018). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
-
Gabriele, B., et al. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]
-
Choi, J., et al. (2001). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics. Available at: [Link]
-
Chen, B., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. Available at: [Link]
-
Frazier, C. P., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available at: [Link]
-
Bar-Lavi, Y., et al. (2023). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society. Available at: [Link]
-
Bouyssi, D., et al. (2006). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. Available at: [Link]
-
Marino, G., & Catti, G. (1969). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Wang, D., et al. (2015). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Sharma, P., et al. (2018). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. Available at: [Link]
-
Frazier, C. P., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available at: [Link]
-
Anonymous. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. Available at: [Link]
-
Wang, L., et al. (2017). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Molecules. Available at: [Link]
-
Panda, N. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Anonymous. (n.d.). Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Leclerc, M., & Morin, J.-F. (Eds.). (2017). Synthetic Methods for Conjugated Polymers and Carbon Materials. Wiley-VCH. Available at: [Link]
-
Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Blogger. Available at: [Link]
-
Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. John Wiley & Sons. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2006). The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
-
jOeCHEM. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene) [Video]. YouTube. Available at: [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
-
von Schenck, H., et al. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]
-
Dajoe Merit. (2020, July 22). Stille Cross-Coupling and Carbonylation mechanism with Organostannane [Video]. YouTube. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. uwindsor.ca [uwindsor.ca]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application of 3-(Methylsulfonyl)thiophene in Kinase Inhibitor Synthesis: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of the 3-(Methylsulfonyl)thiophene Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Kinases, as central regulators of cellular signaling, remain a critical class of drug targets, and the development of small molecules that can effectively modulate their activity is a cornerstone of contemporary drug discovery.[1] Within this context, the strategic selection of core heterocyclic scaffolds is a key determinant of success. The thiophene ring, a privileged pharmacophore, has garnered significant attention due to its versatile biological activities and its role as a bioisostere for the phenyl ring, often leading to improved drug-like properties.[2][3] This guide focuses on a particularly promising, yet underexplored, building block: This compound .
The incorporation of a methylsulfonyl group at the 3-position of the thiophene ring offers several distinct advantages for the design of next-generation kinase inhibitors. The sulfone moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor, capable of forming crucial interactions with the hinge region or other key residues within the ATP-binding pocket of kinases. Furthermore, the 3-substitution pattern on the thiophene ring provides a valuable vector for further chemical elaboration, allowing for the construction of diverse and highly functionalized inhibitor libraries. This document provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, including proposed synthetic strategies, detailed experimental protocols for key transformations, and insights into the anticipated structure-activity relationships (SAR).
Proposed Synthetic Strategies for Kinase Inhibitors Incorporating the this compound Moiety
While direct synthetic routes utilizing this compound as a starting material for kinase inhibitors are not extensively documented, its structural features suggest a highly plausible and advantageous synthetic handle. A logical and efficient approach involves the functionalization of the thiophene ring at the 2- and 4-positions to construct a fused heterocyclic system, such as the common thieno[2,3-d]pyrimidine core, a well-established scaffold for potent kinase inhibitors.[4]
The proposed synthetic workflow, outlined below, leverages well-established and robust chemical transformations to build complexity around the this compound core.
Figure 1. Proposed synthetic workflow for the synthesis of kinase inhibitors from this compound.
Detailed Experimental Protocols for Key Synthetic Transformations
The following protocols are based on established methodologies for analogous thiophene derivatives and are intended to serve as a practical guide for researchers.
Protocol 1: Halogenation of this compound
Rationale: The introduction of a halogen atom, typically bromine or iodine, at the 2-position of the thiophene ring is a critical first step to enable subsequent cross-coupling or amination reactions. The electron-withdrawing nature of the methylsulfonyl group directs halogenation to the adjacent positions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS or NIS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-halo-3-(methylsulfonyl)thiophene.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a key step in the synthesis of many kinase inhibitor scaffolds.[5] This protocol describes the coupling of a 2-halo-3-(methylsulfonyl)thiophene with an appropriate amine.
Materials:
-
2-Halo-3-(methylsulfonyl)thiophene (from Protocol 1)
-
Desired amine (e.g., a substituted aniline or heterocyclic amine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the 2-halo-3-(methylsulfonyl)thiophene (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the aminated thiophene derivative.
Protocol 3: Thieno[2,3-d]pyrimidine Ring Formation
Rationale: The construction of the fused pyrimidine ring is a common strategy to generate the thieno[2,3-d]pyrimidine core. This can be achieved through various methods, often starting from a 2-aminothiophene-3-carbonitrile or a related derivative. The following is a general procedure adaptable to intermediates derived from this compound.
Materials:
-
2-Amino-3-cyanothiophene derivative (synthesized from the corresponding 2-amino-3-(methylsulfonyl)thiophene)
-
Formamide or a suitable orthoformate derivative
-
Acid or base catalyst as required
-
High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
Procedure:
-
Combine the 2-amino-3-cyanothiophene derivative (1.0 eq) with an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically 180-210 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the thieno[2,3-d]pyrimidin-4-amine core.
Protocol 4: Suzuki-Miyaura Cross-Coupling for Final Product Diversification
Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds and is extensively used in the final stages of drug synthesis to introduce diversity.[6] This protocol describes the coupling of a halogenated thieno[2,3-d]pyrimidine core with a boronic acid or ester.
Materials:
-
Halogenated thieno[2,3-d]pyrimidine core
-
Desired boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., Potassium carbonate or Sodium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the halogenated thieno[2,3-d]pyrimidine (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Structure-Activity Relationship (SAR) Insights and the Role of the 3-Methylsulfonyl Group
The 3-methylsulfonyl group is anticipated to play a significant role in the biological activity of the synthesized kinase inhibitors. Its strong electron-withdrawing nature can modulate the electronics of the thiophene ring, influencing its interaction with the kinase active site. More importantly, the two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This feature is particularly valuable for engaging with the backbone amide protons of the hinge region in many kinases, a common binding motif for type I and type II inhibitors.[7]
| Structural Feature | Anticipated Impact on Kinase Inhibition | Rationale |
| 3-Methylsulfonyl Group | Potent H-bond acceptor, enhances binding affinity. | The sulfonyl oxygens can form strong hydrogen bonds with the kinase hinge region. |
| Modulates physicochemical properties (e.g., solubility, logP). | The polar sulfone group can improve aqueous solubility. | |
| Thiophene Ring | Serves as a bioisosteric replacement for a phenyl ring. | Can improve metabolic stability and alter binding interactions.[2] |
| Provides a scaffold for rigidifying the molecule. | A constrained conformation can lead to higher binding affinity and selectivity. | |
| Substituents at C2 and C4 | Dictate kinase selectivity and potency. | These positions allow for the introduction of various functional groups to target specific pockets in the kinase active site. |
Conclusion
This compound represents a valuable and strategically advantageous building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, combined with the potential for versatile functionalization, make it an attractive starting point for the development of next-generation therapeutics. The synthetic strategies and detailed protocols provided in this guide offer a practical framework for researchers to explore the potential of this promising scaffold. By leveraging established synthetic methodologies and a rational design approach, the this compound core can be elaborated into diverse libraries of potent and selective kinase inhibitors, ultimately contributing to the advancement of targeted therapies for a range of human diseases.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha’er, M. A., & Al-Salahat, K. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14833. [Link]
-
Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 481-515. [Link]
-
Schwiderski, R. L., & Rasmussen, S. C. (2013). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. The Journal of Organic Chemistry, 78(11), 5453–5462. [Link]
-
Dell'Erba, C., Mele, A., Novi, M., Petrillo, G., & Stagnaro, P. (2003). and Heteroaromatic Derivatives via an Initial Ring-Opening of 3-Nitro-4-(phenylsulfonyl)thiophene. The Journal of Organic Chemistry, 68(25), 9728–9731. [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]
-
Kumar, A., & Sharma, S. (2025). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 16(2), 516-530. [Link]
-
Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 481-515. [Link]
-
Kenning, D. D., Mitchell, K. A., Calhoun, T. R., Funfar, M. R., Sattler, D. J., & Rasmussen, S. C. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry, 67(25), 9073–9076. [Link]
-
Wang, T., & He, J. (2011). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 17(10), 2587–2596. [Link]
-
Hatcher, J. M., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5891. [Link]
-
Fares, M., Aboutaleb, N., El-Sayed, N., & El-Damasy, D. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636–1652. [Link]
-
Lee, J. K., & Kim, J. N. (2025). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Bulletin of the Korean Chemical Society, 46(8), 1234-1236. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-132). Georg Thieme Verlag.
-
Kenning, D. D., Mitchell, K. A., Calhoun, T. R., Funfar, M. R., Sattler, D. J., & Rasmussen, S. C. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry, 67(25), 9073–9076. [Link]
-
Korb, O., & Exner, T. E. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Gastroenterology, 20(46), 17356–17367. [Link]
-
Ostapiuk, Y., Barabash, O. V., Ostapiuk, M. Y., & Obushak, M. D. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(18), 5891. [Link]
-
Gribble, G. W., & Saulnier, M. G. (1993). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Heterocycles, 35(1), 151-177. [Link]
-
El-Sayed, N. A. A., et al. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 11(13), 1585-1601. [Link]
-
Korb, O., & Exner, T. E. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Gastroenterology, 20(46), 17356–17367. [Link]
-
Stephens, C. E., & Price, M. B. (2006). Synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles. Journal of Heterocyclic Chemistry, 43(4), 1059-1062. [Link]
-
Wikipedia. (2024). Thiophene. [Link]
-
Rasmussen, S. C. (2014). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. Chemical Communications, 50(86), 13056-13066. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences, 21(22), 8591. [Link]
-
Gounder, M. M., et al. (2023). Myosin Light-Chain Kinase Inhibition Potentiates the Antitumor Effects of Avapritinib in PDGFRA D842V-Mutant Gastrointestinal Stromal Tumor. Clinical Cancer Research, 29(11), 2141–2153. [Link]
-
Leung, C. H., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 14(1), 123-134. [Link]
-
Ostapiuk, Y., Barabash, O. V., Ostapiuk, M. Y., & Obushak, M. D. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(18), 5891. [Link]
-
Kowalczyk, A., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Wang, Y., et al. (2023). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2023(3), M1688. [Link]
-
Li, Y., et al. (2010). Synthesis of Thieno[3,4-b]pyrazine-Based and 2,1,3-Benzothiadiazole-Based Donor−Acceptor Copolymers and their Application in Photovoltaic Devices. Macromolecules, 43(13), 5590–5598. [Link]
-
Weckbecker, G., & Weith, A. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(9), 5036. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Gewald Synthesis of 2-Aminothiophenes
Introduction: The Enduring Utility of a Classic Multicomponent Reaction
Since its discovery by Karl Gewald in 1961, the Gewald reaction has become a cornerstone of heterocyclic chemistry.[1][2] It is a powerful multicomponent reaction that provides a direct and versatile route to highly substituted 2-aminothiophenes.[3][4] The reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[1][3] The operational simplicity, availability of starting materials, and mild reaction conditions have contributed to its widespread adoption.[1][2]
For researchers in drug development and medicinal chemistry, the 2-aminothiophene scaffold is of paramount importance. This structural motif is present in a wide array of pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine, antipsychotics such as Olanzapine, and potent enzyme inhibitors.[5][6][7] The Gewald reaction offers an efficient platform for generating libraries of these compounds for screening and lead optimization.[6][8] This guide provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and field-proven insights to ensure successful synthesis.
Mechanistic Insights: A Stepwise Journey to Aromaticity
While often performed as a one-pot synthesis, the Gewald reaction proceeds through a well-defined sequence of steps.[3][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The process is driven by the ultimate formation of a stable aromatic thiophene ring.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[3][5] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion. This anion attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5][9]
-
Sulfur Addition (Michael Addition): The α,β-unsaturated nitrile then serves as a Michael acceptor. A sulfur nucleophile, generated from elemental sulfur and the base, attacks the β-carbon of the double bond.[5] The exact nature of the active sulfur species is complex and can involve polysulfide intermediates, but the key transformation is the formation of a sulfur-carbon bond.[9]
-
Cyclization and Tautomerization: The newly formed intermediate contains both a sulfur nucleophile and a nitrile electrophile in close proximity. An intramolecular cyclization occurs as the sulfur attacks the carbon of the nitrile group.[3][9] The resulting imine intermediate then undergoes a rapid tautomerization to furnish the final, thermodynamically stable 2-aminothiophene product.[3]
A comprehensive computational study has further elucidated the intricacies of sulfur's involvement, suggesting a complex equilibrium of polysulfides where the final, irreversible aromatization step serves as the reaction's primary driving force.[9]
Visualizing the Mechanism
Caption: Fig. 1: The Gewald Reaction Mechanism
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details a representative one-pot Gewald synthesis, a procedure widely applicable for various substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Amount (g/mL) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 0.948 g/mL | 10.0 | 1.03 mL |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.063 g/mL | 10.0 | 1.06 mL |
| Sulfur (powdered) | S | 32.06 | N/A | 11.0 | 0.35 g |
| Morpholine | C₄H₉NO | 87.12 | 1.007 g/mL | 12.0 | 1.21 mL |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 0.789 g/mL | N/A | 20 mL |
Step-by-Step Methodology
1. Initial Setup & Knoevenagel Condensation: a. To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL). b. Sequentially add cyclohexanone (10.0 mmol, 1.03 mL) and ethyl cyanoacetate (10.0 mmol, 1.06 mL) to the solvent. c. Add the base, morpholine (12.0 mmol, 1.21 mL), to the mixture. Insight: The Knoevenagel condensation is often exothermic. Adding the base last allows for better temperature control. While morpholine is a classic choice, other bases like piperidine or triethylamine can be used. Secondary amines are often superior as they are less prone to side reactions with the nitrile group. d. Stir the mixture at room temperature for 15-20 minutes. The solution may become warm and turn a pale yellow color, indicating the formation of the α,β-unsaturated nitrile intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
2. Sulfur Addition & Cyclization: a. To the stirred solution, add finely powdered elemental sulfur (11.0 mmol, 0.35 g) in one portion. Insight: Using powdered sulfur is critical as it maximizes the surface area for reaction. A slight excess of sulfur (1.1 eq) ensures the complete conversion of the intermediate. b. Heat the reaction mixture to a gentle reflux (approximately 50-60°C in ethanol) using a water bath. c. Maintain the reflux with vigorous stirring for 1-2 hours. The reaction progress should be monitored by TLC until the starting materials are consumed. The mixture will typically darken as the reaction proceeds.
3. Work-up and Purification: a. After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. Collect the solid product by vacuum filtration through a Büchner funnel. c. Wash the crude solid with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials. d. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a crystalline solid. e. Dry the purified product under vacuum to obtain the final 2-aminothiophene.
Experimental Workflow Visualization
Caption: Fig. 2: Experimental Workflow
Modifications and Modern Approaches
The versatility of the Gewald reaction is enhanced by several modern modifications designed to improve yields, reduce reaction times, and expand its applicability, particularly in a drug discovery context.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the Gewald reaction, often reducing reaction times from hours to minutes.[3][8] This high-speed approach is particularly valuable for the rapid synthesis of compound libraries.[8]
-
Solid-Phase Synthesis: Adapting the Gewald reaction to a solid support allows for streamlined purification and automation.[10] In this approach, one of the starting materials is attached to a polymer resin, and reagents are added in solution. After the reaction, the desired product on the resin is simply washed, and then cleaved in a final step, simplifying the isolation of a pure product.[10]
-
Green Chemistry Approaches: Recent efforts have focused on making the Gewald reaction more environmentally benign. This includes using water as a solvent, employing recyclable catalysts, or even performing the reaction under solvent-free mechanochemical conditions (ball milling).[8][10]
Conclusion
The Gewald synthesis remains an indispensable tool for the modern organic chemist. Its reliability, broad substrate scope, and operational simplicity make it a first-choice method for accessing the medicinally vital 2-aminothiophene core. By understanding the underlying mechanism and the critical parameters of the experimental protocol, researchers can effectively leverage this reaction to advance their projects, from fundamental research to the development of novel therapeutics.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
-
Jørgensen, M., & El-Sawy, E. R. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8045–8052. [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(10), 1085. [Link]
-
Wipf, P., & Kerekes, A. D. (2010). The Gewald multicomponent reaction. Molecular Diversity, 14(3), 443–452. [Link]
-
ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Thiophene synthesis [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 3-(Methylsulfonyl)thiophene Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-(Methylsulfonyl)thiophene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The information presented herein is a synthesis of established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the oxidation of a 3-(methylthio)thiophene precursor.
Question 1: My oxidation of 3-(methylthio)thiophene to the sulfone is incomplete, resulting in a mixture of starting material, sulfoxide, and the desired sulfone. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a frequent challenge. The oxidation of the sulfide to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone.[1] Several factors can be optimized to ensure complete conversion:
-
Choice and Stoichiometry of Oxidant:
-
m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant. Using a stoichiometric excess (typically 2.2-2.5 equivalents) is crucial to ensure both oxidation steps proceed to completion.
-
Hydrogen Peroxide with a Catalyst: The use of hydrogen peroxide in conjunction with a catalyst like methyltrioxorhenium(VII) (MTO) can be highly efficient for complete oxidation to the sulfone.[2][3] The catalytic system continuously regenerates the active oxidizing species.
-
Oxone® (Potassium Peroxymonosulfate): This is another powerful and versatile oxidant that can be employed for this transformation.
-
-
Reaction Time and Temperature:
-
Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and sulfoxide are no longer detectable.
-
While the initial oxidation to the sulfoxide can often be performed at 0 °C to room temperature, the second oxidation to the sulfone may require elevated temperatures or longer reaction times.
-
-
Solvent Selection:
-
Dichloromethane (DCM) and chloroform are common solvents for m-CPBA oxidations. Ensure the solvent is anhydrous, as water can interfere with the reaction. For catalyzed hydrogen peroxide oxidations, dichloromethane or n-octane can be effective.[3]
-
Question 2: I am observing significant side-product formation, leading to a low isolated yield of this compound. What are the likely side reactions and how can they be minimized?
Answer: Side reactions can significantly impact your yield. The primary culprits are often over-oxidation or reactions involving the thiophene ring itself.
-
Over-oxidation: While the thiophene ring is relatively stable to oxidation, harsh conditions can lead to ring-opening or other degradation pathways.[4]
-
Mitigation:
-
Controlled Temperature: Maintain the recommended reaction temperature. For exothermic oxidations, ensure efficient cooling to prevent temperature spikes.
-
Gradual Addition of Oxidant: Add the oxidant portion-wise or as a solution via a dropping funnel to maintain a low instantaneous concentration, which can help to control the reaction's exothermicity and minimize side reactions.
-
-
-
Electrophilic Substitution on the Thiophene Ring: The thiophene ring is susceptible to electrophilic attack.[5] The acidic byproduct of m-CPBA, m-chlorobenzoic acid, or other acidic species in the reaction mixture can potentially promote side reactions.
-
Mitigation:
-
Buffering: In some cases, adding a mild, non-nucleophilic base like sodium bicarbonate to the reaction mixture can neutralize acidic byproducts and suppress side reactions.
-
-
Question 3: My final product is difficult to purify. What are the best practices for isolating pure this compound?
Answer: Effective purification is key to obtaining a high-quality final product. The choice of method will depend on the physical properties of the sulfone and the nature of the impurities.
-
Work-up Procedure:
-
After the reaction is complete, it is crucial to quench any remaining oxidant. A common method is to wash the reaction mixture with a solution of sodium thiosulfate or sodium sulfite.
-
Subsequent washes with a base (e.g., saturated sodium bicarbonate solution) will remove acidic byproducts like m-chlorobenzoic acid.
-
-
Purification Techniques:
-
Recrystallization: If the product is a solid at room temperature, recrystallization is often the most effective method for achieving high purity. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to the precursor, 3-(methylthio)thiophene?
A1: A prevalent method involves the reaction of 3-bromothiophene. This can be achieved through a Kumada cross-coupling reaction with an appropriate methylating agent.[7] Alternatively, a Grignard reagent can be formed from 3-bromothiophene, followed by reaction with dimethyl disulfide.[8]
Q2: Are there alternative synthetic strategies for this compound that do not involve the oxidation of 3-(methylthio)thiophene?
A2: While the oxidation of the corresponding sulfide is the most direct route, other methods have been explored for the synthesis of sulfonyl-containing thiophenes. These can include the reaction of thiophene derivatives with sulfonylating agents or the construction of the thiophene ring with the sulfonyl group already in place.[9] However, for this specific target molecule, the oxidation pathway is generally the most practical.
Q3: How can I confirm the successful synthesis and purity of my this compound?
A3: A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The methyl group of the sulfone will have a characteristic chemical shift.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group will be readily apparent.
-
Melting Point Analysis: For solid products, a sharp melting point is a good indicator of purity.
III. Experimental Protocol: Oxidation of 3-(methylthio)thiophene
This protocol provides a reliable, step-by-step method for the synthesis of this compound.
Materials:
-
3-(methylthio)thiophene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)thiophene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, prepare a solution of m-CPBA (2.2 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the cooled solution of 3-(methylthio)thiophene over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or GC until the starting material and the intermediate sulfoxide are consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Equivalents of m-CPBA | 2.2 | Ensures complete oxidation of both the sulfide and sulfoxide. |
| Reaction Temperature | 0 °C to Room Temperature | Controls the exothermicity of the reaction and minimizes side products. |
| Reaction Time | 4-12 hours | Allows for the complete conversion to the sulfone. |
| Purification Method | Recrystallization or Column Chromatography | Provides high purity of the final product. |
IV. Visualizing the Process
Reaction Mechanism
Caption: Stepwise oxidation of 3-(methylthio)thiophene to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
V. References
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
-
Ferreira, I. C., Queiroz, M.-J. R., Vilas-Boas, M., Estevinho, L. M., Begouin, A., & Kirsch, G. (2011). Synthesis of Some 2-Amino-3-(N-Tolyl Carboxamido)-4, 5-Pentamethylene Thiophenes as Potential Antibacterial Agents. Asian Journal of Chemistry, 23(2), 625–628.
-
Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). A Convenient Palladium-Catalyzed Synthesis of Substituted Thiophenes from 1-Mercapto-3-yn-2-ols. The Journal of Organic Chemistry, 77(22), 9905–9909. [Link]
-
Gruffin, R. J., Henderson, A., Curtin, N. J., Echalier, A., Endicott, J. A., Hardcastle, I. R., Newell, D. R., Noble, M. E. M., Wang, L.-Z., & Golding, B. T. (2006). β-Aminoethylsulfones: A New Class of Cyclin-Dependent Kinase Inhibitors. Journal of the American Chemical Society, 128(18), 6012–6013. [Link]
-
Huang, G., Li, J., Li, J., Li, J., Sun, M., Zhou, P., Chen, L., Huang, Y., Jiang, S., & Li, Y. (2020). Transition-Metal-Free Synthesis of Thiophenes from Bromoenynes Using Potassium Ethyl Xanthogenate as a Thiol Surrogate. The Journal of Organic Chemistry, 85(20), 13037–13049. [Link]
-
Khalifa, M. E. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 923-947.
-
Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Palladium-Catalyzed Direct C–H Arylation of Thiophenes at C2 with Aryl Bromides. The Journal of Organic Chemistry, 79(6), 2890–2897. [Link]
-
Perrio, S., & Beslin, P. (1999). A New and Efficient Synthesis of Sulfones from Thiols Using 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent). Organic Letters, 1(7), 1107–1109. [Link]
-
Rocchigiani, L., & Macgregor, S. A. (2017). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Organometallics, 36(15), 2743–2753. [Link]
-
Stephens, C. E., & Price, M. B. (2007). Synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles. Journal of Heterocyclic Chemistry, 44(1), 229-232.
-
Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Trofimov, B. A., & Gusarova, N. K. (2012). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules, 17(12), 14321–14348. [Link]
-
U.S. Patent No. US20090318710A1. (2009). Process for the purification of thiophenes.
-
Wang, L., Yue, H., Yang, D., Cui, H., Zhu, M., Wang, J., Wei, W., & Wang, H. (2017). I2O5-Mediated Direct Oxidative Coupling of Aromatic Alkenes with Thiols: A Facile Access to (E)-Vinyl Sulfones. The Journal of Organic Chemistry, 82(13), 6857–6864. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 6. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
Technical Support Center: Purification of Crude 3-(Methylsulfonyl)thiophene by Crystallization
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3-(Methylsulfonyl)thiophene via crystallization. The methodologies and troubleshooting advice are grounded in established principles of physical organic chemistry and extensive field experience.
Section 1: Understanding the Compound - Core Properties
Purification success begins with a fundamental understanding of the molecule's physical properties. This compound is an aromatic sulfone. The presence of the highly polar sulfonyl group (-SO₂) dictates its behavior, making it significantly more polar and likely to be a crystalline solid at room temperature compared to its sulfide or sulfoxide precursors.
While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from the behavior of similar aromatic sulfones.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Inferred) | 3-(Methylthio)thiophene (Precursor) | Notes for Purification |
| Molecular Formula | C₅H₆O₂S₂ | C₅H₆S₂ | The addition of two oxygen atoms dramatically increases polarity and melting point. |
| Molecular Weight | 162.23 g/mol | 130.23 g/mol [1] | A significant mass difference helps in monitoring reaction completion. |
| Physical State | Crystalline Solid | Liquid | The product is a solid, making crystallization an ideal purification method. The precursor is a liquid impurity. |
| Melting Point | Moderately high (Est. >70 °C) | N/A (Liquid) | A melting point well above room temperature is crucial for successful crystallization and avoiding "oiling out."[2] |
| Polarity | High | Medium | The high polarity requires the use of polar or moderately polar solvents for dissolution.[3][4] |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone); sparingly soluble in nonpolar solvents (e.g., hexanes). | Soluble in most organic solvents. | This differential solubility is the key to effective purification by crystallization. |
Section 2: The Crystallization Workflow - A Step-by-Step Protocol
This protocol provides a robust, self-validating workflow for the purification of this compound. The causality behind each step is explained to empower the user to make informed adjustments.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection (Screening):
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a few drops of a candidate solvent (see Section 4 for a list) to each tube at room temperature.
-
Observation: If the solid dissolves immediately, the solvent is too good; the compound will not crystallize upon cooling. Reject this solvent.[5]
-
If the solid does not dissolve, gently heat the test tube. Add the solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
Causality: An ideal solvent dissolves the compound completely when hot but poorly when cold, ensuring maximum recovery of pure crystals.[5] The impurities should ideally remain in the cold solvent.
-
-
Dissolution:
-
Place the bulk of the crude this compound in an Erlenmeyer flask (the conical shape minimizes solvent evaporation).
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring (a stir bar is ideal). Continue adding the hot solvent until the solid is completely dissolved.
-
Expert Tip: Add a slight excess of solvent (approx. 2-5% more) after complete dissolution. This prevents premature crystallization during the subsequent hot filtration step.[6]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities (dust, inorganic salts) or colored tars are present, a hot filtration is required.
-
Pre-heat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution quickly through the filter paper.
-
Causality: This step must be done quickly to prevent the desired compound from crystallizing on the filter paper. Pre-heating the apparatus is critical.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is paramount. It allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to higher purity. Rapid cooling traps impurities.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
-
Crystallization Workflow Diagram
Caption: General workflow for the purification of this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the crystallization process in a direct question-and-answer format.
Q1: My compound won't dissolve in the hot solvent, even after adding a large amount. What's wrong?
Answer: This indicates you have selected an inappropriate solvent in which your compound is largely insoluble. The polarity of the solvent is likely too low.
-
Solution: You must select a new, more polar solvent. Refer to the solvent selection table in Section 4 and re-screen for a suitable one. If your compound is very polar, solvents like ethanol, isopropanol, or even a mixture like ethanol/water might be necessary.
Q2: The compound dissolved, but upon cooling, it separated as an oily liquid instead of forming crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[2][7] The compound therefore comes out of solution as a liquid ("oils") rather than a solid. This is detrimental to purification as oils tend to trap impurities.
-
Causality & Solutions:
-
Cooling Rate is Too Fast: The solution temperature dropped below the melting point too quickly. Fix: Reheat the solution until the oil redissolves completely, then ensure the solution cools much more slowly (e.g., by insulating the flask).[2]
-
Solution is Too Concentrated: The saturation point is too high. Fix: Reheat to redissolve the oil, add a small amount (10-20%) more solvent, and cool again slowly.[7]
-
Solvent Boiling Point is Too Low: The solvent's boiling point may be too close to or below the compound's melting point. Fix: Choose a solvent with a higher boiling point.
-
Q3: The solution is clear and has cooled completely, but no crystals have formed. What should I do?
Answer: This is a classic case of a stable supersaturated solution. The system has enough dissolved solute to crystallize, but it lacks a nucleation point to initiate the process.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for the first crystals to form.[7]
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a perfect template for further crystal growth.
-
Reduce Temperature: If the above methods fail, try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath), but be aware this can sometimes lead to rapid precipitation of less pure material.[7]
-
Reduce Solvent Volume: If nucleation cannot be induced, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (20-30%), then attempt to cool and crystallize again.[6]
-
Troubleshooting Flowchart: No Crystals Forming
Caption: Decision tree for inducing crystallization in a supersaturated solution.
Q4: My final product is discolored or still shows impurities by TLC/Melting Point. What went wrong?
Answer: This indicates that the chosen crystallization solvent was not effective at separating the impurity from your desired compound, or that impurities were trapped during crystallization.
-
Solutions:
-
Re-crystallize: Perform a second crystallization. Purity often increases with each successive crystallization (though yield will decrease).
-
Choose a Different Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. A different solvent may provide better separation.
-
Charcoal Treatment for Colored Impurities: If the impurity is a large, polar, colored molecule, it can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[7] The charcoal adsorbs the colored impurities. Use sparingly, as it can also adsorb your product.
-
Section 4: Advanced Solvent Selection
The "like dissolves like" principle is your primary guide.[4] this compound is polar, so polar solvents are the best starting point. An ideal solvent will have a steep solubility curve with respect to temperature.
Table 2: Candidate Solvents for Crystallization of this compound
| Solvent | Boiling Point (°C) | Polarity Index | Comments & Rationale |
| Isopropanol | 82 | 4.3 | Excellent first choice. Moderately polar, good temperature differential, less volatile than ethanol. |
| Ethanol | 78 | 5.2 | Good choice. Very effective at dissolving polar compounds. May need to be mixed with an anti-solvent for good recovery. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent that is good for compounds that are too soluble in alcohols. |
| Acetone | 56 | 5.4 | Can be a very strong solvent. Its low boiling point can be a disadvantage, but it is useful for washing. |
| Toluene | 111 | 2.4 | A nonpolar solvent. Unlikely to be a primary solvent but could be used as an anti-solvent in a mixed-solvent system with a polar solvent like ethanol.[8] |
| Water | 100 | 9.0 | Highly polar. Likely to be a poor solvent on its own but can be an excellent anti-solvent when paired with a water-miscible solvent like ethanol or isopropanol. |
| Hexanes | ~69 | 0.0 | Poor primary solvent. Useful for washing the crude solid to remove nonpolar impurities before crystallization. |
Section 5: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The most common synthesis route is the oxidation of 3-(methylthio)thiophene.[9][10] Therefore, the primary impurities are typically:
-
Starting Material: Unreacted 3-(methylthio)thiophene (a nonpolar liquid).
-
Intermediate: Partially oxidized 3-(methylsulfinyl)thiophene (the sulfoxide), which is polar but generally more soluble than the sulfone.
-
Oxidant Byproducts: Residual acids or salts from the oxidizing agent used (e.g., m-chlorobenzoic acid if m-CPBA was used).
Q: How do I assess the purity of my final product?
A: The two most common and effective methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C). Impurities will cause the melting point to be depressed and the range to broaden.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the final product on a TLC plate. A pure product should show a single spot, which is different from the spots of the starting material and intermediate impurities.
Q: Can I use a solvent mixture for crystallization? If so, how?
A: Yes, a two-solvent system is a powerful technique, especially when no single solvent is ideal. You need one solvent that readily dissolves the compound (the "good" solvent) and a second "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[2]
-
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "anti-solvent" dropwise to the hot solution until it just starts to become cloudy (this is the point of saturation). Add a drop or two of the "good" solvent to make it clear again, and then cool slowly. For this compound, a good system to try would be Ethanol (good solvent) and Water (anti-solvent).
References
-
Wikipedia. (2024). Thiophene. Retrieved from [Link]
-
Wikipedia. (2023). 3-Methylthiophene. Retrieved from [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Retrieved from [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0448748 A1 - Method for preparing aromatic sulfones. Retrieved from [Link]
-
Santa Monica College. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3395. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
ResearchGate. (2017). How to grow crystals for a non polar organic compounds. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl thiophene. Retrieved from [Link]
-
National Institutes of Health. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(5), 3640-3648. Retrieved from [Link]
-
YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes. Retrieved from [Link]
-
Quora. (2016). How do I crystallize organic compounds?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiophene (CAS 110-02-1). Retrieved from [Link]
Sources
- 1. 3-(methylsulfanyl)thiophene | 3-(Methylthio)thiophene | TargetMol [targetmol.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rubingroup.org [rubingroup.org]
- 8. youtube.com [youtube.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
Thiophene Synthesis Purity: A Technical Troubleshooting Guide
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity thiophene derivatives. Purity is paramount, as even trace impurities can significantly impact downstream applications, from catalyst poisoning in cross-coupling reactions to altered pharmacological profiles in drug candidates.
This document moves beyond simple protocols to explain the chemical rationale behind common impurities and the logic of their removal. By understanding the "why," you can intelligently adapt and troubleshoot your purification strategies.
Core Principles of Thiophene Purification
The purification strategy for any thiophene synthesis is dictated by the specific impurities present, which are themselves a direct consequence of the chosen synthetic route. A successful purification begins with a robust analytical assessment of the crude reaction mixture. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the nature and quantity of contaminants.
Below is a general workflow for diagnosing and addressing purity issues in your thiophene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of thiophenes synthesized via prevalent methods.
Synthesis Method: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis cyclizes a 1,4-dicarbonyl compound using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent.[1][2]
Q: My final product is contaminated with a significant amount of the corresponding furan. Why does this happen and how do I remove it?
A: This is the most common side reaction in the Paal-Knorr synthesis.
-
Causality: Phosphorus pentasulfide (P₄S₁₀) is not only a sulfurizing agent but also a potent dehydrating agent.[3] It can catalyze the acid-mediated dehydration and cyclization of the 1,4-dicarbonyl starting material to form the furan analog, often faster than the sulfurization reaction occurs. Lawesson's reagent can sometimes mitigate this but is not immune to promoting furan formation.
-
Troubleshooting & Removal:
-
Minimization: Using milder sulfurizing agents like hydrogen sulfide with an acid catalyst can sometimes favor thiophene formation.[3] Ensuring anhydrous conditions is also critical, as moisture can affect the reactivity of the P₄S₁₀.
-
Purification: Furan and thiophene analogs often have very similar polarities, making separation challenging.
-
Flash Chromatography: A meticulously optimized gradient on silica gel is the most effective method. A low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) with a very shallow gradient is required. The slightly higher polarity of the furan (due to the oxygen atom) usually means it elutes just before or after the thiophene, depending on the substituents.
-
Preparative HPLC: For high-value materials where baseline separation is difficult, reverse-phase preparative HPLC may be necessary.
-
-
| Impurity | Chemical Rationale | Recommended Removal Method |
| Furan byproduct | P₄S₁₀ acts as a dehydrating agent, causing cyclization before sulfurization.[3] | Meticulous flash chromatography (shallow gradient) or preparative HPLC. |
| Unreacted 1,4-dicarbonyl | Incomplete reaction. | Flash chromatography (carbonyl is significantly more polar). |
| Phosphoric acids | Hydrolysis of P₄S₁₀ during workup. | Aqueous basic wash (e.g., sat. NaHCO₃ solution). |
Synthesis Method: Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically using a base catalyst like morpholine or triethylamine.[2][3] It is a primary route to 2-aminothiophenes.
Q: After my Gewald reaction, I have a persistent yellow solid that co-elutes with my product. How do I get rid of it?
A: The likely culprit is unreacted elemental sulfur (S₈).
-
Causality: The Gewald reaction often requires an excess of elemental sulfur to drive the reaction to completion. Sulfur has low but notable solubility in many organic solvents used for chromatography, causing it to streak through the column and contaminate fractions.
-
Troubleshooting & Removal:
-
Pre-Chromatography Removal: It is crucial to remove the bulk of the sulfur before column chromatography.
-
Sulfite Wash: After the reaction workup, dissolve the crude product in a solvent like DCM or Ethyl Acetate and wash the organic layer with a saturated solution of sodium sulfite (Na₂SO₃). The sulfite ion reacts with elemental sulfur to form the highly water-soluble thiosulfate salt (S₂O₃²⁻), which is extracted into the aqueous phase.
-
Recrystallization: If the desired 2-aminothiophene is a solid, recrystallization from a suitable solvent (e.g., Ethanol, Isopropanol) can be very effective, as elemental sulfur often has different solubility characteristics.
-
-
Chromatography: If trace sulfur remains, running the column with a solvent system containing a small amount of DCM can sometimes improve separation.
-
Detailed Protocol: Removal of Excess Elemental Sulfur
This protocol should be performed on the crude product after initial aqueous workup and solvent removal, but before chromatographic purification.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Sulfite Wash: Add an equal volume of saturated aqueous sodium sulfite (Na₂SO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently to release any pressure.
-
Separation: Allow the layers to separate. The organic layer contains the product, and the aqueous layer contains the sodium thiosulfate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-5) one more time to ensure complete sulfur removal.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and sulfite.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: The resulting solid/oil should be largely free of elemental sulfur and ready for chromatography or recrystallization.
General Impurities & Solutions
Q: My purified thiophene is a dark, oily substance, even though literature reports it as a clear liquid or white solid. What's the cause?
A: This often indicates the presence of polymeric or oxidized impurities.
-
Causality: Thiophene rings, while aromatic, can be susceptible to polymerization or oligomerization under strongly acidic conditions.[4] Trace amounts of acid left from the reaction or workup can cause gradual degradation. Additionally, some substituted thiophenes can be sensitive to air and light, leading to the formation of colored, high-molecular-weight oxidation products.
-
Troubleshooting & Removal:
-
Neutralize Thoroughly: Ensure the workup includes a thorough wash with a mild base (e.g., saturated NaHCO₃) followed by a water wash to remove all acidic residues.
-
Silica Plug Filtration: Before full chromatography, dissolving the crude product in a minimal amount of solvent and passing it through a short plug of silica gel can effectively adsorb baseline, polar, and polymeric materials. Elute with a solvent that moves your product but leaves the "tar" at the origin.
-
Activated Carbon: For removing colored impurities, stirring the product solution with a small amount of activated carbon for 15-30 minutes, followed by filtration through Celite®, can be highly effective.
-
Storage: Store purified, sensitive thiophenes under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated.
-
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved January 23, 2026, from [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Conditions for Sulfonylthiophenes
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sulfonylthiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient heterocyclic substrates. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions to empower you to achieve higher yields, cleaner reaction profiles, and reproducible results.
The strong electron-withdrawing nature of the sulfonyl group significantly alters the electronic properties of the thiophene ring, presenting specific hurdles in the standard Suzuki-Miyaura catalytic cycle. This guide will help you understand and overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of sulfonylthiophenes. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction with a standard palladium catalyst, a base, and your sulfonylthiophene halide, but after the allotted time, you observe mostly unreacted starting material.
This is the most common issue and often points to a suboptimal catalytic system or reaction conditions that are not robust enough for this challenging substrate class.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The electron-deficient nature of sulfonylthiophenes can make the oxidative addition step of the catalytic cycle sluggish.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective enough.
| Parameter | Recommendation for Sulfonylthiophenes | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily forms the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos[1][4] | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. |
| Catalyst Loading | 1-5 mol% | Start with a higher loading for initial optimization. |
-
Ineffective Base: The choice of base is critical for the transmetallation step, where the organic group is transferred from the boronic acid to the palladium center.[2][5] An inappropriate base can lead to slow transmetallation or decomposition of the boronic acid.
-
Reaction Temperature Too Low: The energy barrier for oxidative addition into the carbon-halogen bond of an electron-deficient sulfonylthiophene can be high.
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings are run at 80-100 °C, some challenging substrates may require temperatures up to 130 °C.[1] Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Poor Reagent Quality: The success of a Suzuki coupling is highly dependent on the purity of the reagents.
Issue 2: Significant Formation of Side Products
Your reaction yields a mixture of the desired product along with other major impurities, complicating purification.
Side product formation in Suzuki couplings with sulfonylthiophenes often stems from competing reaction pathways.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of an arene byproduct. This is a common issue with electron-rich or heteroaromatic boronic acids.[6]
-
Solution:
-
Use a boronic ester (e.g., pinacol ester): These are generally more stable towards protodeboronation.
-
Employ a "slow-release" strategy: Use a protecting group on the boronic acid that is cleaved under the reaction conditions to maintain a low concentration of the active boronic acid.[6]
-
Strictly anhydrous conditions: Use dry solvents and reagents.
-
-
-
Homocoupling of the Boronic Acid: This results in a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Desulfonylation or Desulfinative Cross-Coupling: The sulfonyl group itself can be a leaving group under certain conditions, although this is less common than C-X bond cleavage.[8] More likely is a competing desulfinative pathway if sulfinates are present as impurities.
-
Solution: This is a more complex issue. Re-evaluate the choice of catalyst and ligand. Nickel-based catalysts, for instance, are known to promote C-S bond cleavage.[9][10] Stick with palladium systems specifically designed for C-X coupling. Ensure the purity of your sulfonylthiophene starting material.
-
Issue 3: Reaction Stalls at Partial Conversion
The reaction proceeds initially but stops before the starting material is fully consumed, even after an extended reaction time.
This often indicates catalyst deactivation.
Potential Causes & Solutions:
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive.
-
Solution:
-
Use a more robust ligand: Buchwald-type ligands often form more stable palladium complexes.
-
Lower the reaction temperature: If possible, find a catalyst system that operates efficiently at a lower temperature.
-
Add the catalyst in portions: For very long reactions, adding a second portion of the catalyst after a certain time can help drive the reaction to completion.
-
-
-
Inhibition by Reaction Components: Impurities in the starting materials or byproducts formed during the reaction can sometimes poison the catalyst.
-
Solution: Ensure the highest possible purity of your starting materials. If a particular boronic acid is problematic, consider synthesizing it fresh before use.
-
Frequently Asked Questions (FAQs)
Q1: Why are sulfonylthiophenes considered "challenging" substrates for Suzuki coupling?
The sulfonyl group is a powerful electron-withdrawing group. This has two main effects on the thiophene ring:
-
Deactivation of the C-X Bond: It reduces the electron density of the aromatic ring, making the oxidative addition of the palladium catalyst into the carbon-halogen (or triflate) bond more difficult. This step is often the rate-limiting step in the catalytic cycle.[1]
-
Increased Acidity of Thiophene Protons: This can potentially lead to side reactions, although this is less common than issues with oxidative addition.
Q2: Which halogen is the best leaving group on the sulfonylthiophene?
The reactivity order for the halide is I > Br > Cl.[11]
-
Iodides are the most reactive and are a good choice for initial attempts if the synthesis is straightforward.
-
Bromides offer a good balance of reactivity and stability.
-
Chlorides are the least reactive and typically require a highly active catalyst system (e.g., a G3 or G4 Buchwald pre-catalyst with a strong base like K₃PO₄).[3][11]
Q3: What is the optimal solvent for this reaction?
A polar aprotic solvent or a mixture including water is typically used. The choice depends on the solubility of the substrates and the base.
-
Dioxane/water or Toluene/water: Classic solvent systems that work well with many bases like K₂CO₃ or K₃PO₄.
-
DMF or DMAc: Can be effective, especially at higher temperatures, due to their high boiling points and ability to dissolve a wide range of substrates.
-
THF/water: A good choice for reactions at lower to moderate temperatures.
Q4: Can I use a sulfonylthiophene boronic acid instead of a halide?
Yes, this is a viable strategy. In this case, the sulfonylthiophene derivative is the nucleophilic partner. The challenges then shift to the electrophilic partner (the aryl halide). If you are coupling with an electron-rich aryl halide, you may still need a highly active catalyst system to promote oxidative addition into that C-X bond.
Q5: My reaction is complete, but I'm having trouble with purification. Any tips?
Purification can be challenging due to the potential for residual palladium and byproducts.
-
Filtration: After the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Aqueous Wash: A wash with an aqueous solution of sodium sulfide or thiosulfate can help remove residual palladium.
-
Chromatography: Use a high-quality silica gel for column chromatography. The polarity of sulfonylthiophene products can vary significantly based on the coupled partner.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromosulfonylthiophene
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the bromosulfonylthiophene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
-
Catalyst Addition:
-
In a separate vial under an inert atmosphere, prepare a mixture of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %). Briefly stir this mixture in a small amount of the reaction solvent.
-
Add the catalyst solution to the main reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the reaction, highlighting where challenges with sulfonylthiophenes arise.
Caption: Troubleshooting Workflow for Low Yield
References
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]
-
Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2022 , 61 (21), e202201121. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Sulfones. J. Org. Chem.2007 , 72 (18), 6965–6968. [Link]
-
Liu, C.; Zhang, H.; Shi, W.; Lei, A. Bond-forming and -breaking reactions of sulfonyl compounds. Chem. Soc. Rev.2012 , 41 (15), 5055-5066. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(Methylsulfonyl)thiophene for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(methylsulfonyl)thiophene against structurally related thiophene analogs. Understanding the nuanced differences in chemical shifts and coupling constants is paramount for unambiguous structural elucidation and purity assessment in drug discovery and development, where thiophene moieties are prevalent scaffolds. This document synthesizes experimental data from established sources with predicted spectral information for the target compound, offering a comprehensive reference for researchers in the field.
Introduction: The Importance of Regioisomeric Differentiation in Thiophene Chemistry
The thiophene ring is a critical pharmacophore in a multitude of approved and investigational drugs. The electronic properties of this five-membered heterocycle can be finely tuned by the nature and position of its substituents. The introduction of a potent electron-withdrawing group, such as a methylsulfonyl moiety (-SO₂CH₃), significantly alters the electron density distribution within the thiophene ring, leading to characteristic changes in its NMR spectrum. Distinguishing between regioisomers, for instance, 2-(methylsulfonyl)thiophene and this compound, is a frequent challenge in synthetic chemistry. This guide focuses on the detailed NMR characterization of the 3-substituted isomer, providing the necessary data and comparative analysis to confidently assign its structure.
¹H and ¹³C NMR Spectral Data: A Comparative Analysis
The precise chemical shifts and coupling constants in NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus. The following tables present a comparison of the ¹H and ¹³C NMR data for this compound (predicted) and several key comparator molecules. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data Comparison of Thiophene Derivatives
| Compound | Solvent | H-2 (δ, mult, J) | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | Other Protons (δ, mult) |
| This compound (Predicted) | CDCl₃ | 8.05 (dd, 3.0, 1.3) | - | 7.39 (dd, 5.1, 3.0) | 7.65 (dd, 5.1, 1.3) | 3.15 (s, 3H, SO₂CH₃) |
| Thiophene[1] | CDCl₃ | 7.33 (m) | 7.12 (m) | 7.12 (m) | 7.33 (m) | - |
| 3-Methylthiophene[2] | CDCl₃ | 6.87 (m) | - | 6.86 (m) | 7.17 (m) | 2.25 (s, 3H, CH₃) |
| 2-(Methylthio)thiophene | Acetone-d₆ | - | 6.96 (dd, 5.4, 3.6) | 7.07 (dd, 3.6, 1.2) | 7.40 (dd, 5.4, 1.2) | 2.45 (s, 3H, SCH₃) |
| 3-Thiophenecarboxylic Acid[3] | CDCl₃ | 8.24 (dd, 3.0, 1.2) | - | 7.34 (dd, 5.1, 3.0) | 7.57 (dd, 5.1, 1.2) | 12.08 (s, 1H, COOH) |
Table 2: ¹³C NMR Data Comparison of Thiophene Derivatives
| Compound | Solvent | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) | Other Carbons (δ) |
| This compound (Predicted) | CDCl₃ | 129.5 | 145.0 | 127.0 | 125.0 | 45.0 (SO₂CH₃) |
| Thiophene | CDCl₃ | 125.2 | 126.9 | 126.9 | 125.2 | - |
| 3-Methylthiophene | CDCl₃ | 120.8 | 137.8 | 129.4 | 125.5 | 15.4 (CH₃) |
| 2-(Methylthio)thiophene | CDCl₃ | 138.8 | 130.3 | 127.8 | 127.5 | 19.5 (SCH₃) |
| 3-Thiophenecarboxylic Acid | DMSO-d₆ | 132.8 | 133.5 | 127.9 | 127.6 | 163.5 (COOH) |
Disclaimer: The NMR data for this compound is predicted based on computational models and analysis of substituent effects on the thiophene ring. Experimental verification is recommended.
Interpreting the Spectral Data: Causality Behind the Chemical Shifts
The strong electron-withdrawing nature of the methylsulfonyl group at the 3-position profoundly influences the electron density of the thiophene ring, leading to significant downfield shifts for the ring protons and carbons compared to unsubstituted thiophene.
-
¹H NMR Analysis: The proton at the 2-position (H-2) is predicted to be the most deshielded aromatic proton due to its proximity to the sulfonyl group and the influence of the sulfur heteroatom. The predicted chemical shift of ~8.05 ppm is a key indicator for the 3-substituted isomer. In contrast, the H-4 and H-5 protons are expected to appear further upfield. The singlet for the methyl protons of the sulfonyl group is anticipated around 3.15 ppm.
-
¹³C NMR Analysis: The carbon directly attached to the sulfonyl group (C-3) is expected to be significantly deshielded, with a predicted chemical shift of approximately 145.0 ppm. This is a direct consequence of the inductive effect of the electron-withdrawing group. The other ring carbons will also experience shifts, but to a lesser extent. The methyl carbon of the sulfonyl group is predicted to have a chemical shift of around 45.0 ppm.
Experimental Protocol for NMR Characterization
To ensure accurate and reproducible NMR data, the following experimental protocol is recommended for the characterization of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagrams provide a visual representation of the molecular structure of this compound and a conceptual workflow for its NMR characterization.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive fingerprint for the structural characterization of this compound. The strong deshielding effect of the methylsulfonyl group on the adjacent ring positions offers a clear diagnostic tool for its unambiguous identification and differentiation from other regioisomers. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reproducible NMR data crucial for advancing their research and development endeavors.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Thiophene-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including potent anticancer properties.[1] The journey from a promising thiophene-based compound in silico to a viable clinical candidate is rigorous, with in vitro cytotoxicity assessment forming the critical first pass. This guide provides an in-depth comparison of the most relevant cytotoxicity assays, offering field-proven insights to help you select the most appropriate methods, ensure data integrity, and accurately interpret your findings when evaluating this vital class of heterocyclic compounds.
The First Critical Decision: Selecting the Right Assay
The choice of a cytotoxicity assay is not a one-size-fits-all decision. It is a strategic choice dictated by the physicochemical properties of your thiophene compounds and the biological questions you aim to answer. Key considerations include the compound's intrinsic color or fluorescence, its potential to interfere with assay chemistry, and the anticipated mechanism of cell death.[2] A multi-assay approach is often advisable to gain a comprehensive understanding of a compound's cytotoxic profile.[3]
Here is a logical framework for assay selection:
Caption: Principle of the MTT colorimetric assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [4]2. Compound Treatment: Prepare serial dilutions of your thiophene compounds. Remove the old media and add 100 µL of media containing the test compounds to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [5]3. Crucial Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, typically <0.5%) used to dissolve the compounds. [6] * Untreated Control: Cells in media only, representing 100% viability.
-
Media Blank: Wells with media but no cells, to measure background absorbance.
-
Compound Color Control: Wells with media and your thiophene compound (at the highest concentration) but no cells. This is critical to correct for any intrinsic absorbance of your test article. [6]4. MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [7]5. Formazan Solubilization: Carefully aspirate the media/MTT mixture without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan. [4]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [4]7. Data Analysis:
-
Correct for background by subtracting the average absorbance of the media blank from all other readings.
-
Correct for compound color by subtracting the absorbance of the compound color control from the treated wells.
-
Calculate percent viability: (Corrected Abs of Treated / Corrected Abs of Vehicle Control) x 100.
-
Plot percent viability against compound concentration to determine the IC50 value. [8]
-
The LDH assay directly measures cytotoxicity by quantifying the release of a cytosolic enzyme from cells with compromised membrane integrity, a hallmark of necrosis. [9] Mechanism of the LDH Assay
Caption: Principle of a luminescent caspase-3/7 assay.
Detailed Experimental Protocol: Caspase-3/7 Glo Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay, typically using a white-walled 96-well plate for luminescence assays.
-
Crucial Controls: Include Vehicle Control, Untreated Control, and Media Blank as described previously. A positive control (e.g., staurosporine) is highly recommended to confirm the assay is working.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the media blank from all other readings.
-
Data is often presented as fold-change in caspase activity relative to the vehicle control: (Corrected Luminescence of Treated / Corrected Luminescence of Vehicle Control).
-
Troubleshooting Common Issues
Reliable data generation requires anticipating and mitigating common experimental pitfalls.
[10]* Issue: High background from colored thiophene compounds in colorimetric assays (MTT, LDH).
- Causality: The compound absorbs light at the same wavelength as the assay's chromophore. [6] * Solution: Always include a "compound only" control (no cells) and subtract its absorbance from your experimental wells. Alternatively, switch to a fluorometric or luminescent assay (e.g., Resazurin for viability, Caspase-Glo for apoptosis) which are less prone to color interference. *[11] Issue: Compound precipitation in culture medium.
- Causality: The compound has poor aqueous solubility.
- Solution: Determine the compound's solubility limit. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%). If precipitation persists, consider using alternative formulation strategies, though this may impact biological activity. *[6] Issue: Discrepancy between viability (MTT) and cytotoxicity (LDH) results.
- Causality: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). MTT reduction would decrease due to fewer cells, but LDH would not be released.
- Solution: This is not an error, but a key mechanistic insight. Report both sets of data. Monitoring cell numbers directly over the course of the experiment can confirm a cytostatic effect.
[12]---
By carefully selecting a complementary suite of assays, incorporating rigorous controls, and understanding the underlying biological principles, researchers can build a robust and reliable cytotoxicity profile for their novel thiophene-based compounds, paving the way for the next generation of therapeutics.
References
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. Available at: [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Available at: [Link]
-
Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax. Available at: [Link]
-
Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institut GmbH. Available at: [Link]
-
Astashkina, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available at: [Link]
-
Logue, S. E., & El-Gendy, N. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2554. Available at: [Link]
-
University of Leicester. (n.d.). MTT ASSAY. University of Leicester. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(15), 4786. Available at: [Link]
-
Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295441. Available at: [Link]
-
Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology, 76(1), e51. Available at: [Link]
-
Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Available at: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available at: [Link]
-
O'Brien, P., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Jones, S., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51342. Available at: [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
-
Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295441. Available at: [Link]
-
Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274291. Available at: [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Creative Bioarray. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Zhang, X., et al. (2015). Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. RSC Advances, 5(67), 54388-54395. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]
-
Gazanfar, S. A., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Pharmaceutical Design, 25(27), 2956-2970. Available at: [Link]
-
Kaur, G., & Dufour, J. M. (2012). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 72(10), 2483-2488. Available at: [Link]
-
ResearchGate. (2017). Plant extract is too dark. How to calculate cytotoxicity?. ResearchGate. Available at: [Link]
-
Shah, R., & Verma, P. K. (2017). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 72-78. Available at: [Link]
-
Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295441. Available at: [Link]
-
Al-Warhi, T., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 19(2), 1-22. Available at: [Link]
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. static.fishersci.eu [static.fishersci.eu]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for Thiophene Antimicrobials
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Among these, thiophene-based compounds have emerged as a versatile and potent class of antimicrobials, demonstrating activity against a range of challenging pathogens, including multidrug-resistant strains. However, unlocking their full therapeutic potential hinges on a deep and precise understanding of their mechanism of action (MoA).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the MoA of novel thiophene antimicrobials. We will move beyond simple efficacy testing to explore the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation. We will compare their performance with established alternatives and provide the detailed experimental protocols necessary to generate decisive data.
Chapter 1: Deconstructing the Mechanistic Landscape of Thiophene Antimicrobials
Thiophene derivatives do not adhere to a single mode of action. Their efficacy appears to stem from a multifactorial approach, often engaging multiple targets simultaneously or triggering a cascade of downstream cellular failures. Understanding these potential pathways is the first step in designing a logical validation strategy.
The primary hypothesized mechanisms can be broadly categorized into two areas: disruption of the bacterial envelope and inhibition of critical intracellular enzymes.
-
Assault on the Bacterial Envelope: A primary and frequently observed mechanism is the disruption of the bacterial cell membrane's integrity.[1][2] This can lead to leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. Some thiophene derivatives achieve this by interacting with outer membrane proteins (OMPs) in Gram-negative bacteria, such as CarO1 and OmpW, potentially disrupting membrane structure or function.[1][2]
-
Inhibition of Intracellular Targets: Thiophenes have also been identified as potent enzyme inhibitors, targeting processes essential for bacterial survival.
-
DNA Gyrase and Topoisomerase IV: Certain thiophene antibacterials function as poisoners of type II topoisomerases, stabilizing the enzyme-DNA cleavage complex.[3] Crucially, they bind to a novel allosteric pocket, remote from the fluoroquinolone binding site. This unique interaction explains their activity against fluoroquinolone-resistant strains and represents a significant therapeutic opportunity.[3]
-
Histidine Kinases: Bacteria rely on two-component signal transduction systems (TCSs) to sense and respond to environmental changes.[4] Thiophene derivatives have been rationally designed to inhibit the ATP-binding domain of the sensor histidine kinase (HK), effectively blinding the bacterium to external stimuli and disrupting pathways involved in virulence, nutrient acquisition, and antibiotic resistance.[4]
-
Other Enzymatic Targets: Specific thiophene-functionalized molecules, such as metal complexes, have demonstrated the ability to inhibit key resistance enzymes like β-lactamases and deplete the intracellular ATP pool, suggesting a broader bioenergetic disruption.[5]
-
These primary interactions can lead to a host of secondary effects, including a reduction in the bacteria's ability to adhere to host cells, a critical step in the infection process.[1][6]
Caption: Potential mechanisms of action for thiophene antimicrobials.
Chapter 2: An Experimental Workflow for MoA Validation
A robust MoA validation follows a logical, phased approach, starting with broad characterization and progressively narrowing the focus to specific molecular targets.
Caption: A logical workflow for validating antimicrobial MoA.
Phase 1: Foundational Antimicrobial Characterization
The initial step is to define the basic antimicrobial properties of the thiophene compound.
Protocol 1: Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
-
Causality: This foundational assay determines the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC). The ratio of MBC to MIC is a critical first indicator: an MBC/MIC ratio of ≤ 4 typically suggests bactericidal activity, while a higher ratio points towards bacteriostatic action. This result guides subsequent experiments; a rapid bactericidal effect, for instance, often points towards membrane disruption.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of the thiophene compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the first well with no visible turbidity.
-
To determine the MBC, plate 100 µL from each well that showed no growth onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.
-
Phase 2: Investigating Bacterial Envelope Interactions
If initial results suggest a rapid, bactericidal mechanism, investigating the cell envelope is the next logical step.
Protocol 2: Membrane Permeability Assay with Fluorescent Probes
-
Causality: This assay directly measures membrane integrity. Probes like Propidium Iodide (PI) or Ethidium Homodimer-1 are impermeant to cells with intact membranes.[1][2] Upon membrane damage, the dye enters the cell, intercalates with DNA, and fluoresces brightly. A rapid increase in fluorescence post-treatment is strong evidence of membrane disruption.
-
Methodology:
-
Grow bacteria to the mid-logarithmic phase and wash twice with PBS. Resuspend to an OD600 of 0.5.
-
Add the fluorescent probe (e.g., Ethidium Homodimer-1 to a final concentration of 1 µM) to the bacterial suspension and incubate in the dark for 15 minutes.
-
Transfer the suspension to a fluorometer cuvette or a 96-well black plate.
-
Record a baseline fluorescence reading (Excitation/Emission ~528/617 nm).
-
Add the thiophene compound at various concentrations (e.g., 1x, 2x, 4x MIC) and immediately begin recording fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).
-
Include a positive control (e.g., a known membrane-disrupting agent like Colistin) and a negative (vehicle) control.
-
An increase in fluorescence relative to the vehicle control indicates membrane permeabilization.
-
Protocol 3: Visualizing Morphological Changes with Electron Microscopy
-
Causality: While fluorescence assays quantify membrane leakage, electron microscopy provides direct visual proof of structural damage. It allows for the observation of membrane blebbing, pore formation, cell lysis, or cytoplasmic content leakage, confirming a membrane-disruptive MoA.[5]
-
Methodology (Scanning Electron Microscopy - SEM):
-
Treat mid-log phase bacteria with the thiophene compound (e.g., at 2x MIC) for a short period (e.g., 30-60 minutes).
-
Fix the cells with a solution of 2.5% glutaraldehyde in a cacodylate buffer.
-
Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
-
Perform critical point drying to preserve the cellular structure.
-
Mount the samples on stubs and sputter-coat with a thin layer of gold or palladium.
-
Visualize the samples using an SEM, comparing the morphology of treated cells to untreated controls. Look for signs of surface wrinkling, blistering, or lysis.
-
Phase 3: Pinpointing Intracellular Targets
If the compound is bacteriostatic or does not cause rapid membrane disruption, the focus should shift to intracellular targets.
Protocol 4: In Vitro DNA Gyrase Supercoiling Inhibition Assay
-
Causality: This biochemical assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Inhibition of this process prevents the separation of DNA strands required for replication and transcription. This assay can confirm if the thiophene compound directly inhibits the enzyme, and by using fluoroquinolone-resistant gyrase mutants, can validate a unique binding site.[3]
-
Methodology:
-
The assay mixture should contain a reaction buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified DNA gyrase enzyme.
-
Add varying concentrations of the thiophene inhibitor or a known control (e.g., ciprofloxacin).
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 1 hour.
-
Stop the reaction by adding a quench buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Relaxed plasmid DNA migrates slower than supercoiled DNA. Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled form and an increase in the slower-migrating relaxed or linear forms (if cleavage is stabilized).
-
Chapter 3: Comparative Analysis: Thiophenes vs. Established Antimicrobials
Validating a novel MoA requires contextualizing its performance against the current standard of care. This not only establishes its potential advantages but also helps predict its clinical utility and the likelihood of cross-resistance.
Performance Comparison of Antimicrobial Classes
| Feature | Thiophene Derivatives (Gyrase Inhibitors) | Fluoroquinolones (e.g., Ciprofloxacin) | Thiophene Derivatives (Membrane Active) | Polymyxins (e.g., Colistin) |
| Primary Target | DNA Gyrase / Topoisomerase IV[3] | DNA Gyrase / Topoisomerase IV | Bacterial Cell Membrane[1][2] | Outer & Inner Membranes (via LPS) |
| Mechanism | Allosteric inhibition, stabilizing DNA cleavage complex[3] | Active site inhibition, stabilizing DNA cleavage complex | Direct membrane destabilization, OMP interaction[1][2] | Electrostatic binding to LPS, membrane disruption |
| Spectrum | Broad-spectrum potential[3] | Broad-spectrum | Primarily Gram-negative[1][2] | Gram-negative |
| Activity vs. Resistant Strains | Active against fluoroquinolone-resistant strains[3] | Ineffective due to target site mutations or efflux | Active against colistin-resistant strains[1][2] | Ineffective due to LPS modification |
| Resistance Potential | Low, as it targets a novel, conserved pocket[3] | High, due to single-point mutations | Moderate, may involve membrane adaptation | Moderate, involves LPS modification pathways |
| Primary Advantage | Circumvents existing fluoroquinolone resistance | High potency and good bioavailability | Circumvents resistance to last-resort polymyxins | Potent, rapid bactericidal activity |
Thiophenes as Resistance Breakers
A particularly promising application for some thiophene derivatives is their use as adjuvants to resensitize resistant bacteria to older antibiotics.
Protocol 5: Synergy Testing by Chequerboard Assay
-
Causality: This assay quantifies the interaction between two compounds. A synergistic interaction, where the combined effect is greater than the sum of their individual effects, suggests that the thiophene compound is disabling a resistance mechanism. For example, a thiophene that inhibits β-lactamase could restore the activity of a β-lactam antibiotic like ampicillin.[5]
-
Methodology:
-
In a 96-well plate, prepare a two-dimensional array of serial dilutions. Dilute the thiophene compound horizontally and a conventional antibiotic (e.g., ampicillin) vertically.
-
Inoculate the plate with a standardized suspension of a resistant bacterial strain (e.g., a β-lactamase-producing S. aureus).
-
Incubate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation: An FIC index of ≤ 0.5 is considered synergistic; > 0.5 to 4 is additive or indifferent; > 4 is antagonistic.
-
Conclusion
The validation of the mechanism of action for thiophene antimicrobials is not a linear process but an investigative journey. The evidence strongly suggests that this chemical scaffold does not possess a single, universal mechanism but rather a range of activities, from allosteric enzyme inhibition to direct membrane disruption. This versatility is their greatest strength, offering multiple avenues to combat highly resistant pathogens.
A systematic approach, beginning with broad characterization and progressing through targeted, hypothesis-driven experiments, is paramount. By employing the workflows and protocols detailed in this guide, researchers can definitively elucidate the MoA of their specific thiophene candidates. This deep mechanistic understanding is the bedrock upon which the next generation of effective and durable antimicrobial therapies will be built, providing a critical tool in our ongoing battle against infectious diseases.
References
-
Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. Available at: [Link][1][2]
-
Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link][6]
-
Bavishi, A., et al. (2025). Coumarin hybrids: dual-target candidates for future antimicrobial and antitubercular therapies. Future Medicinal Chemistry. As referenced in a ResearchGate collection. Available at: [Link][7]
-
Singh, P., et al. (2025). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. ResearchGate. Available at: [Link][5]
-
Broussy, S., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. PMC, NIH. Available at: [Link][4]
-
Al-Ostath, A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link][8]
-
Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. Available at: [Link][3]
-
Khan, I., et al. (2017). Antimicrobial potential of synthetic thiophenes. ResearchGate. Available at: [Link][9]
Sources
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Thiophene Synthesis: Benchmarking Modern Methods Against the Paal-Knorr Reaction
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, organic electronic materials, and agrochemicals.[1][2][3] The enduring demand for novel thiophene derivatives has continually spurred the development of innovative synthetic methodologies. For over a century, the Paal-Knorr thiophene synthesis has been a fundamental and widely taught method for constructing this vital heterocyclic ring.[4][5] However, its classical approach, often hampered by harsh reaction conditions and limited substrate scope, has paved the way for a new generation of synthetic strategies that offer greater efficiency, versatility, and functional group tolerance.
This guide provides a detailed comparative analysis of the Paal-Knorr synthesis against prominent modern alternatives. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative advantages and limitations of each approach, offering researchers and drug development professionals the insights needed to select the optimal synthetic route for their specific target molecules.
The Historical Benchmark: Paal-Knorr Thiophene Synthesis
First reported in 1884 by Carl Paal and Ludwig Knorr, this reaction transforms a 1,4-dicarbonyl compound into a thiophene using a sulfurizing agent.[4][5] Its historical significance and straightforward approach have cemented its place in the organic chemistry canon.
Mechanism of Action
The Paal-Knorr thiophene synthesis proceeds through the conversion of the 1,4-diketone into a thione, followed by tautomerization and subsequent cyclization. The reaction is driven to completion by the formation of the stable aromatic thiophene ring.[3] The sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, facilitates both the thionation of the carbonyls and the dehydration required for aromatization.[6]
Caption: Mechanism of the Paal-Knorr Thiophene Synthesis.
Advantages and Limitations
The primary advantage of the Paal-Knorr synthesis lies in its reliability for certain substrates and the direct conversion of readily accessible 1,4-diketones to thiophenes. However, its limitations are significant in the context of modern synthetic chemistry:
-
Harsh Conditions: The reaction often requires high temperatures and the use of aggressive reagents like P₄S₁₀, which can degrade sensitive functional groups on the starting material.[4]
-
Limited Substrate Scope: The synthesis is constrained by the availability of the requisite 1,4-dicarbonyl precursors.[4]
-
Byproduct Formation: A common issue is the concurrent formation of furan byproducts, as reagents like P₄S₁₀ also act as potent dehydrating agents.[1]
-
Safety Concerns: The reaction can produce toxic hydrogen sulfide (H₂S) as a byproduct.[6]
Representative Experimental Protocol: Paal-Knorr Synthesis
-
Setup: In a fume hood, a round-bottom flask is charged with the 1,4-dicarbonyl compound.
-
Reagent Addition: A sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (typically 0.5 to 1.0 equivalents), is carefully added.
-
Reaction: The mixture is heated, often to high temperatures (150-200 °C), with stirring for several hours.
-
Workup: After cooling, the reaction mixture is treated with a suitable workup procedure, which may involve quenching with a base, extraction with an organic solvent, and purification by chromatography or distillation.
Modern Synthetic Alternatives
To overcome the limitations of the Paal-Knorr reaction, several more sophisticated and milder methods have been developed. These modern approaches offer broader substrate compatibility and greater control over the final product.
A. Gewald Aminothiophene Synthesis
The Gewald synthesis is arguably one of the most important modern methods, providing a versatile route to 2-aminothiophenes, which are valuable building blocks. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]
-
Mechanism: The reaction proceeds via a base-catalyzed condensation to form an α,β-unsaturated nitrile, which then undergoes addition of sulfur. A subsequent intramolecular cyclization and tautomerization yields the aromatic 2-aminothiophene.
-
Advantages: This multicomponent reaction is highly efficient, utilizes readily available starting materials, and generally proceeds under milder conditions than the Paal-Knorr synthesis.[8]
-
Limitations: The method is primarily limited to the synthesis of 2-aminothiophenes, and the substitution pattern is dictated by the starting materials.
Caption: Experimental Workflow for the Gewald Synthesis.
B. Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a flexible approach to producing a variety of substituted thiophenes. It involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes.[1][3]
-
Mechanism: The reaction begins with a base-catalyzed Michael addition of the thiolate to the alkyne. This is followed by an intramolecular condensation (such as a Dieckmann condensation) to form the thiophene ring.[3]
-
Advantages: This method provides excellent regiochemical control and allows for the synthesis of thiophenes with diverse substitution patterns that are not easily accessible through the Paal-Knorr route.
-
Limitations: The synthesis requires the preparation of specific thioglycolic acid derivatives and acetylenic starting materials.
C. Metal-Catalyzed Cyclization of Functionalized Alkynes
Recent advances in organometallic chemistry have introduced powerful methods for thiophene synthesis based on the cyclization of functionalized alkynes.[9][10] Palladium-catalyzed reactions, in particular, have proven to be highly effective.[11]
-
Mechanism: A common strategy involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. The mechanism is believed to involve the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack by the thiol group, dehydration, and aromatization.[9][11]
-
Advantages: These methods are often characterized by high atom economy, mild reaction conditions, excellent functional group tolerance, and the ability to be performed catalytically, reducing waste.[9][10] The use of recyclable catalytic systems has also been demonstrated.[11]
-
Limitations: The primary drawbacks can be the cost of the metal catalyst and the need for specialized ligands in some cases. The synthesis of the functionalized alkyne precursors may also require multiple steps.
Head-to-Head Comparison
The choice of synthetic method depends critically on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions. The following table provides a direct comparison of the key features of each method.
| Feature | Paal-Knorr Synthesis | Gewald Synthesis | Fiesselmann Synthesis | Metal-Catalyzed Cyclization |
| Starting Materials | 1,4-Dicarbonyl compounds | Ketone/Aldehyde, α-Cyanoester | Thioglycolic acid derivatives, Alkynes | Functionalized alkynes (e.g., mercapto-yn-ols) |
| Key Reagents | P₄S₁₀, Lawesson's reagent | Elemental Sulfur, Base (e.g., Morpholine) | Base (e.g., NaOEt) | Metal Catalyst (e.g., PdI₂) |
| Conditions | High Temperature (150-200°C) | Mild to Moderate Heat (50-80°C) | Varies, often moderate | Mild (RT to 80°C) |
| Typical Yields | Moderate to Good | Good to Excellent | Good | Good to Excellent |
| Substrate Scope | Limited by 1,4-diketone availability | Broad for 2-aminothiophenes | Versatile, good regiocontrol | Broad, excellent functional group tolerance |
| Key Advantage | Simplicity, historical benchmark | Efficient, multicomponent, mild conditions | High regioselectivity | High atom economy, very mild conditions, catalytic |
| Key Limitation | Harsh conditions, byproducts, safety | Limited to 2-aminothiophenes | Requires specific precursors | Catalyst cost, precursor synthesis |
Conclusion and Future Outlook
While the Paal-Knorr synthesis remains a valuable tool for specific applications, its limitations have largely been surpassed by modern methodologies. The Gewald and Fiesselmann syntheses have become workhorses in synthetic chemistry for accessing specific classes of thiophenes with high efficiency.
The most significant recent progress has been in the field of metal-catalyzed reactions.[2] These methods, characterized by their mild conditions, broad functional group tolerance, and catalytic nature, represent the cutting edge of thiophene synthesis.[9][11] Future research will likely focus on developing even more sustainable and cost-effective catalytic systems, potentially utilizing earth-abundant metals, and expanding the scope of one-pot and multicomponent reactions to further streamline the synthesis of these vital heterocyclic compounds.[2] For researchers in drug discovery and materials science, a thorough understanding of these diverse synthetic tools is essential for the rational design and efficient production of next-generation thiophene-based molecules.
References
-
Paal–Knorr synthesis - Wikipedia . Wikipedia. [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica . Der Pharma Chemica. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline . Pharmaguideline. [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora . Quora. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method . YouTube. [Link]
-
Thiophene . SlideShare. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Paal Knorr Synthesis of Thiophene with Mechanism - YouTube . YouTube. [Link]
-
Recent Achievement in the Synthesis of Thiophenes - Bentham Science Publishers . Bentham Science. [Link]
-
(PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate . ResearchGate. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - ResearchGate . ResearchGate. [Link]
-
Thiophene synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Recent progress in multicomponent reactions for the synthesis of thiophene derivatives - Taylor & Francis . Taylor & Francis Online. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Methylsulfonyl)thiophene for Laboratory Professionals
I. Hazard Assessment and Classification: Understanding the Risks
Due to the presence of the thiophene ring and the methylsulfonyl group, 3-(Methylsulfonyl)thiophene should be handled as a hazardous substance. Thiophene and its derivatives are known to be harmful and irritants.[1][2] Similarly, sulfonyl-containing compounds can be corrosive and hazardous.[3] Therefore, all waste containing this compound, including pure compound, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][2]
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for similar compounds.[2]
-
Irritation: Likely to cause skin and serious eye irritation.[2]
-
Environmental Hazards: Thiophene derivatives can be harmful to aquatic organisms and may have long-term adverse effects on the aquatic environment.[4] Therefore, direct disposal into the sanitary sewer or general trash is strictly prohibited.[2][4]
| Property | Inferred Value/Classification | Source Analogy |
| GHS Hazard Codes (Anticipated) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects) | [2][4][5] |
| Storage Class | 6.1A - Combustible, acute toxic materials | [2] |
| Disposal Route | Approved Hazardous Waste Disposal Program | [2][3][6] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear the appropriate PPE to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
III. Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste disposal is segregation and clear labeling. Never mix incompatible waste streams.[7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used this compound, contaminated spatulas, weighing paper, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[1] Do not mix with other waste streams. Chlorinated and non-chlorinated solvent wastes must always be kept separate.[7]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
Step 2: Labeling
Proper labeling is a regulatory requirement and crucial for the safety of everyone in the laboratory and the waste disposal personnel.
-
Clearly label all waste containers with the words "HAZARDOUS WASTE ".[8]
-
Include the full chemical name: "This compound " and list all other components of the waste stream with their approximate percentages.[8]
-
Indicate the date of waste generation.[1]
Step 3: Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area (SAA).[8]
-
Ensure containers are tightly closed to prevent leaks or spills.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
Step 4: Disposal
-
The primary and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of your hazardous waste.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2]
IV. Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.[2]
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and the step-by-step workflow for the safe disposal of this compound.
Caption: Decision tree for handling this compound waste.
Caption: Step-by-step workflow for routine disposal.
References
-
SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate. TCI Chemicals.
-
Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
-
Proper Disposal of 3-Thiopheneacetonitrile: A Comprehensive Guide. Benchchem.
-
3-Thiophenesulfonyl chloride - SAFETY DATA SHEET. Fisher Scientific.
-
Laboratory Waste Disposal Handbook. University of Essex.
-
RO 11034 PPC 9523.1984(02) UNITED STATES ENVIRONMENTAL PROTECTION AGENCY DATE APR 3 1984 SUBJECT Guidance on Petroleum R. United States Environmental Protection Agency.
- Chemical Waste Disposal Guidelines. Unknown Source.
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. University of Wisconsin–Madison.
-
40-63; Regulated Medical Waste (RMW) Management Program. Weed Army Community Hospital.
-
SAFETY DATA SHEET - Thiophene. Fisher Scientific.
-
SAFETY DATA SHEET - 3-Methylthiophene. Fisher Scientific.
-
Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services.
-
SAFETY DATA SHEET - 3-Methylthiophene-2-carboxaldehyde. TCI Chemicals.
-
Basel Convention technical guidelines on hazardous waste from the production and use of organic solvents. Basel Convention.
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
-
WA Pharmaceutical Waste Regulations Webinar! Washington State Department of Ecology.
-
Material Safety Data Sheet - ATOSOL 200. Total Petrochemicals & Refining USA, Inc.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
-
SAFETY DATA SHEET - Thiophene. Sigma-Aldrich.
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. NIH.
-
EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
-
Material Safety Data Sheet - 3-Hydroxy-4-(methylsulfonyl)tetrahydro-1H-1lambda
6-thiophene-1,1-dione. Cole-Parmer. -
Safety Data Sheet - 3-Thiophenecarboxaldehyde. CymitQuimica.
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
A Comprehensive Guide to the Safe Handling of 3-(Methylsulfonyl)thiophene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 3-(Methylsulfonyl)thiophene, a compound of interest for various applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols and field-proven expertise. Our commitment is to empower researchers with the knowledge to manage chemical reagents responsibly, fostering a culture of safety and scientific excellence.
Immediate Safety and Hazard Assessment
Understanding the intrinsic hazards of a chemical is the first line of defense in laboratory safety. This compound is classified with specific hazard statements that dictate the necessary precautions.
According to safety data provided by chemical suppliers, this compound is associated with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to mitigate exposure risks.
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound and a related compound, 3-Methylthiophene, are summarized below. This information is critical for designing safe experimental and storage conditions.
| Property | Value for this compound | Value for 3-Methylthiophene |
| Molecular Formula | C₅H₆O₂S₂ | C₅H₆S |
| Molecular Weight | 162.22 g/mol [1] | 98.17 g/mol |
| Appearance | Not specified, likely solid | Colorless liquid[2] |
| Melting Point | Not specified | -69 °C |
| Boiling Point | Not specified | 114 °C[2] |
| Density | Not specified | 1.016 g/mL at 25 °C |
| GHS Pictogram | GHS07: Harmful/Irritant[1] | GHS02: Flammable, GHS07: Exclamation mark[2] |
| Signal Word | Warning[1] | Danger[2] |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to prevent contact and inhalation, directly addressing the identified hazards.
-
Eye and Face Protection : Given that the compound causes serious eye irritation, chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing. This equipment must be compliant with government standards such as EN166 (EU) or OSHA's regulations in 29 CFR 1910.133.[3][4]
-
Hand Protection : To prevent skin irritation, chemically resistant gloves are required.[1][5] Nitrile gloves are a common and effective choice for many laboratory chemicals. Gloves must be inspected before use and changed regularly, with recommendations often ranging from every 30 to 60 minutes or immediately if contamination is known or suspected.[6] Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.
-
Skin and Body Protection : A laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[7] Protective clothing should be removed before leaving the laboratory area.
-
Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory tract irritation.[1][3] If engineering controls are insufficient, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.[8]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risks. The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation :
-
Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Conduct a risk assessment for your specific experiment.
-
Don all required PPE as outlined above. Ensure a proper fit.
-
Verify that the chemical fume hood is operational and has a current certification.
-
-
Handling and Use :
-
Perform all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Use non-sparking tools if the compound is flammable or handled near flammable solvents.[4]
-
Avoid eating, drinking, or smoking in the laboratory.[1]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
The container must be clearly labeled with the chemical name and all relevant hazard warnings.
-
-
Spill Management :
-
In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[8]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[5][9]
-
Skin Contact : Remove all contaminated clothing and shoes.[9] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][9] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5] If the person is not breathing, give artificial respiration.[9] Seek medical attention if you feel unwell.[3]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[9] Call a POISON CENTER or doctor immediately.[1]
In all cases of exposure, show the Safety Data Sheet to the medical personnel in attendance.[3][5]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is a critical final step.
-
Waste Segregation : All waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent materials), must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[8]
-
Disposal Method : Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8] Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][8]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring personal safety and environmental stewardship while advancing scientific discovery.
References
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
-
Wikipedia. 3-Methylthiophene. Retrieved from [Link]
-
Angene Chemical. (2024-08-25). Safety Data Sheet: 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-. Retrieved from [Link]
-
Organic Syntheses. 3-methylthiophene. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]
-
NIOSH. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Cheméo. Chemical Properties of Thiophene (CAS 110-02-1). Retrieved from [Link]
-
NIOSH | CDC. First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Health Care Technology. Personal Protective Equipment is PPE. Retrieved from [Link]
-
DQE. HazMat Personal Protection Kit. Retrieved from [Link]
-
Organic Syntheses. 3-thenyl bromide. Retrieved from [Link]
-
Millennial Scientific. Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pppmag.com [pppmag.com]
- 7. shop.dqeready.com [shop.dqeready.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
